Morpholine, 4-(1-cyclopenten-1-yl)-
Description
The exact mass of the compound Morpholine, 4-(1-cyclopenten-1-yl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86131. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Morpholine, 4-(1-cyclopenten-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(1-cyclopenten-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(cyclopenten-1-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h3H,1-2,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPOFMGACKUWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061323 | |
| Record name | Morpholine, 4-(1-cyclopenten-1-yl)- | |
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Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-52-7 | |
| Record name | 1-Morpholinocyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-(1-Cyclopentenyl)morpholine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Morpholinocyclopentene | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86131 | |
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| Record name | Morpholine, 4-(1-cyclopenten-1-yl)- | |
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| Record name | Morpholine, 4-(1-cyclopenten-1-yl)- | |
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| Record name | N-(cyclopent-1-en-1-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.105 | |
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| Record name | 4-(1-CYCLOPENTENYL)MORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6BPH60G2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1-Cyclopentenyl)morpholine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(1-cyclopentenyl)morpholine, a versatile enamine with significant potential in organic synthesis and medicinal chemistry. This document details the compound's structural characteristics, physicochemical properties, and spectroscopic data. A detailed experimental protocol for its synthesis is provided, alongside a discussion of its chemical reactivity. Furthermore, the potential biological significance of this compound is explored in the context of the known activities of morpholine-containing molecules in drug discovery.
Introduction
4-(1-Cyclopentenyl)morpholine, also known as N-(1-cyclopenten-1-yl)morpholine, is a cyclic enamine that serves as a valuable synthetic intermediate. Its unique electronic structure, arising from the conjugation of the nitrogen lone pair with the carbon-carbon double bond, renders the α-carbon nucleophilic, making it a key reagent in various carbon-carbon bond-forming reactions. The presence of the morpholine moiety, a privileged scaffold in medicinal chemistry, suggests potential applications in the development of novel therapeutic agents.[1][2] This guide aims to consolidate the available technical information on 4-(1-cyclopentenyl)morpholine to support its application in research and development.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 4-(1-cyclopentenyl)morpholine are summarized below.
Physical Properties
A compilation of the key physical properties of 4-(1-cyclopentenyl)morpholine is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₅NO | [3] |
| Molecular Weight | 153.22 g/mol | [3] |
| CAS Number | 936-52-7 | [3][4] |
| IUPAC Name | 4-(cyclopent-1-en-1-yl)morpholine | [3] |
| Synonyms | N-(1-Cyclopenten-1-yl)morpholine, 1-Morpholinocyclopentene | [3][4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 105-106 °C at 12 mmHg | [6][7] |
| Melting Point | 122-127 °C (decomposition) | [8] |
| Density | 0.957 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.512 | [7] |
| Flash Point | 140 °F (60 °C) | [7] |
| Solubility | Soluble in water | [5] |
Spectroscopic Data
The spectroscopic data for 4-(1-cyclopentenyl)morpholine is crucial for its identification and characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the cyclopentenyl ring and the morpholine ring. The vinylic proton on the cyclopentenyl ring would appear as a triplet in the olefinic region. The methylene protons of the cyclopentenyl and morpholine rings would appear as multiplets in the aliphatic region.[3][9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the cyclopentenyl and morpholine moieties. The two sp² hybridized carbons of the double bond will be observed in the downfield region typical for alkenes. The sp³ hybridized carbons of the rings will appear in the upfield region.[3]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the C=C stretching vibration of the enamine double bond. C-H stretching and bending vibrations for both the alkenyl and alkyl groups will also be present, as well as C-N and C-O stretching vibrations from the morpholine ring.[3][10][11]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 153). Fragmentation patterns would likely involve the loss of fragments from the morpholine and cyclopentenyl rings.[11]
Experimental Protocols
Synthesis of 4-(1-Cyclopentenyl)morpholine
The synthesis of 4-(1-cyclopentenyl)morpholine is typically achieved through the acid-catalyzed condensation of cyclopentanone with morpholine, a reaction that forms an enamine via a carbinolamine intermediate.[12][13]
Reaction: Cyclopentanone + Morpholine → 4-(1-Cyclopentenyl)morpholine + Water
Reagents and Equipment:
-
Cyclopentanone
-
Morpholine
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone, a slight excess of morpholine (e.g., 1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene as a solvent to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is formed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 4-(1-cyclopentenyl)morpholine.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Chemical Reactivity and Synthetic Applications
As an enamine, 4-(1-cyclopentenyl)morpholine is a versatile nucleophile. The resonance delocalization of the nitrogen lone pair increases the electron density at the α-carbon, making it susceptible to attack by various electrophiles.[12][14][15]
Key Reactions
-
Alkylation: 4-(1-Cyclopentenyl)morpholine readily undergoes alkylation at the α-carbon with alkyl halides. The resulting iminium salt can be hydrolyzed to afford a 2-alkylated cyclopentanone. This is a key transformation in the Stork enamine alkylation.[12][14][15]
-
Acylation: Reaction with acyl halides or anhydrides leads to the formation of an acylated iminium salt, which upon hydrolysis yields a β-dicarbonyl compound (a 2-acylcyclopentanone).[15][16]
-
Michael Addition: As a soft nucleophile, it can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds after hydrolysis.[16]
Potential Biological Significance and Drug Development Applications
While specific biological studies on 4-(1-cyclopentenyl)morpholine are limited, the presence of the morpholine ring is of significant interest to medicinal chemists. The morpholine scaffold is found in numerous FDA-approved drugs and is known to improve the pharmacokinetic properties of molecules, such as solubility and metabolic stability.[1][2][17]
Derivatives of morpholine have been reported to exhibit a wide range of biological activities, including:
-
Central Nervous System (CNS) Activity: Morpholine-containing compounds are being investigated for their potential in treating CNS disorders.[2][18]
-
Anticancer Activity: The morpholine moiety is present in several anticancer agents.[2]
The enamine functionality also provides a reactive handle for the synthesis of a diverse library of compounds for biological screening. The ability to introduce various substituents at the α-position of the cyclopentanone ring via enamine chemistry allows for the exploration of structure-activity relationships.
Visualizations
Synthesis Workflow
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Morpholinocyclopentene | C9H15NO | CID 70294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(1-CYCLOPENTENYL)MORPHOLINE [drugfuture.com]
- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(1-Cyclopenten-1-yl)morpholine | 936-52-7 [chemicalbook.com]
- 7. parchem.com [parchem.com]
- 8. Cas 936-52-7,N-(1-Cyclopenten-1-yl)morpholine | lookchem [lookchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. N-(1-Cyclopenten-1-yl)-morpholine [webbook.nist.gov]
- 12. Enamine - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Guide: Structural Analysis and Characterization of Morpholine, 4-(1-cyclopenten-1-yl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis and characterization of Morpholine, 4-(1-cyclopenten-1-yl)-, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document details the key physicochemical properties, spectroscopic data for structural elucidation, a detailed experimental protocol for its synthesis, and a visual representation of the synthesis and characterization workflow. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.
Chemical Identity and Physical Properties
Morpholine, 4-(1-cyclopenten-1-yl)-, also known as 1-morpholinocyclopentene, is a tertiary enamine. Its core structure consists of a morpholine ring attached to a cyclopentene ring via a nitrogen atom.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 4-(1-cyclopenten-1-yl)morpholine | [1] |
| Synonyms | N-(1-Cyclopenten-1-yl)morpholine, 1-Morpholinocyclopentene | [1][2] |
| CAS Number | 936-52-7 | [3] |
| Molecular Formula | C9H15NO | [3][4] |
| Molecular Weight | 153.22 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 105-106 °C at 12 mmHg | [2] |
| Density | 0.957 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.512 | [2] |
Structural Elucidation: Spectroscopic Data
The structural confirmation of Morpholine, 4-(1-cyclopenten-1-yl)- is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for Structural Characterization
| Spectroscopic Technique | Key Observations and Interpretations |
| ¹H NMR | The proton NMR spectrum exhibits characteristic signals for the protons of the morpholine and cyclopentene rings. The vinylic proton of the cyclopentene ring shows a distinct chemical shift. |
| ¹³C NMR | The carbon NMR spectrum displays resonances corresponding to the unique carbon atoms in the molecule, including the sp² hybridized carbons of the double bond in the cyclopentene ring. |
| FTIR | The infrared spectrum shows characteristic absorption bands for C-N stretching, C=C stretching of the enamine, and C-H stretching of the aliphatic and vinylic protons. The technique is typically performed on a neat sample using a capillary cell.[1] |
| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound with the molecular ion peak (M+) observed at m/z 153. |
Experimental Protocol: Synthesis
The synthesis of Morpholine, 4-(1-cyclopenten-1-yl)- is typically achieved through the Stork enamine synthesis, which involves the condensation of a ketone (cyclopentanone) with a secondary amine (morpholine).[5][6] This reaction is a versatile method for the formation of enamines.[7]
Materials and Reagents
-
Cyclopentanone
-
Morpholine
-
Toluene (or Hexane)[8]
-
p-Toluenesulfonic acid (catalyst)[5]
-
Anhydrous Sodium Sulfate (for drying)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
Synthesis Procedure
-
Reaction Setup: A solution of cyclopentanone, a slight excess of morpholine (e.g., 1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[5]
-
Azeotropic Water Removal: The reaction mixture is heated to reflux. The water formed during the condensation reaction is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards the formation of the enamine.[5][6]
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by techniques such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete (typically after several hours), the mixture is cooled to room temperature. The solvent (toluene) is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield Morpholine, 4-(1-cyclopenten-1-yl)- as a liquid.[5]
Visualization of Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of Morpholine, 4-(1-cyclopenten-1-yl)-.
Caption: Synthesis and Characterization Workflow for Morpholine, 4-(1-cyclopenten-1-yl)-.
Biological and Pharmaceutical Relevance
While specific signaling pathways involving Morpholine, 4-(1-cyclopenten-1-yl)- are not extensively documented, the morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[9][10] Derivatives of morpholine have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9] Notably, 1-Morpholinocyclopentene has been utilized as a reagent in the synthesis of compounds with antagonistic effects against dopamine-induced vasodepression, suggesting a potential role for its derivatives in modulating neuro-and cardiovascular pathways.[2] As an enamine, it serves as a versatile intermediate in organic synthesis for the creation of more complex molecules with potential therapeutic applications.[11]
Conclusion
This technical guide has summarized the key structural and characterization data for Morpholine, 4-(1-cyclopenten-1-yl)-. The provided information on its synthesis and spectroscopic analysis offers a solid foundation for researchers working with this compound. While its direct biological activities require further investigation, its role as a synthetic intermediate and the established bioactivity of the morpholine scaffold highlight its potential in the development of novel therapeutic agents.
References
- 1. 1-Morpholinocyclopentene | C9H15NO | CID 70294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(1-Cyclopenten-1-yl)morpholine | 936-52-7 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-(1-CYCLOPENTENYL)MORPHOLINE [drugfuture.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buy 4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine [smolecule.com]
Spectroscopic Characterization of 4-(1-Cyclopenten-1-yl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(1-cyclopenten-1-yl)morpholine, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published, detailed spectral assignments for 4-(1-cyclopenten-1-yl)morpholine, this document presents a detailed analysis of the closely related and structurally analogous compound, 1-morpholinocyclohexene , to serve as a representative model for data interpretation and experimental design. The guide includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-morpholinocyclohexene, which is expected to show very similar spectral features to 4-(1-cyclopenten-1-yl)morpholine.
Table 1: ¹H NMR Data for 1-Morpholinocyclohexene
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.7 | Triplet | 1H | Vinylic Proton (=C-H ) |
| ~3.7 | Triplet | 4H | Morpholine Protons (-O-CH ₂-) |
| ~2.7 | Triplet | 4H | Morpholine Protons (-N-CH ₂-) |
| ~2.1 | Multiplet | 4H | Allylic Protons (-CH ₂-C=) |
| ~1.6 | Multiplet | 4H | Homoallylic Protons (-CH ₂-CH₂-C=) |
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
Table 2: ¹³C NMR Data for 1-Morpholinocyclohexene
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Quaternary Vinylic Carbon (C =C-N) |
| ~100 | Vinylic Carbon (=C H) |
| ~67 | Morpholine Carbon (-O-C H₂-) |
| ~50 | Morpholine Carbon (-N-C H₂-) |
| ~25-30 | Allylic and Homoallylic Carbons |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopy Data for 1-Morpholinocyclohexene
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3020 | Medium | =C-H Stretch (Vinylic) |
| 2950-2800 | Strong | C-H Stretch (Aliphatic) |
| ~1650 | Medium | C=C Stretch (Alkene) |
| ~1115 | Strong | C-O-C Stretch (Ether) |
| ~850 | Medium | =C-H Bend (Out-of-plane) |
Technique: Neat liquid film
Table 4: Mass Spectrometry (MS) Data for 1-Morpholinocyclohexene[1]
| m/z | Relative Intensity | Proposed Fragment |
| 167 | High | [M]⁺ (Molecular Ion) |
| 166 | Moderate | [M-H]⁺ |
| 108 | High | [M - C₄H₇O]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: A sample of approximately 5-10 mg of the analyte is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A 300 MHz (or higher field) NMR spectrometer is used for data acquisition.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence (e.g., DEPTQ) is used to obtain a spectrum with simplified multiplicities.
-
A wider spectral width (e.g., 0-220 ppm) is used.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a liquid sample, a drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS) is used.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or clean salt plates is recorded.
-
The sample is then placed, and the sample spectrum is acquired.
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample (e.g., 1 mg/mL in a volatile organic solvent like dichloromethane or ethyl acetate) is prepared. A small volume (e.g., 1 µL) is injected into the GC.
-
Gas Chromatography (GC):
-
A capillary column (e.g., DB-5ms) is used for separation.
-
The injector temperature is set to a value that ensures rapid vaporization without decomposition (e.g., 250 °C).
-
A temperature program is used for the oven, for example, starting at 50 °C and ramping up to 280 °C at a rate of 10 °C/min.
-
-
Mass Spectrometry (MS):
-
The GC is interfaced with a mass spectrometer, typically a quadrupole or ion trap analyzer.
-
Electron Ionization (EI) at 70 eV is used to generate ions.
-
The mass spectrum is scanned over a range of m/z values (e.g., 40-500 amu).
-
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound of interest. The mass spectrum associated with this peak is then examined to determine the molecular ion and the pattern of fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule using the spectroscopic techniques described.
An In-depth Technical Guide to 1-Morpholinocyclopentene (CAS 936-52-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of 1-Morpholinocyclopentene (CAS 936-52-7). The information is compiled from various sources to support research and development activities.
Chemical and Physical Properties
1-Morpholinocyclopentene, also known as N-(1-Cyclopenten-1-yl)morpholine, is a clear yellow liquid.[1] It is a heterocyclic compound featuring a morpholine ring attached to a cyclopentene moiety.[2] This structure contributes to its reactivity and utility as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the electron-rich enamine functional group makes it a key intermediate in various chemical transformations.
Table 1: Physical and Chemical Properties of 1-Morpholinocyclopentene
| Property | Value | Reference |
| CAS Number | 936-52-7 | [3] |
| Molecular Formula | C₉H₁₅NO | [3] |
| Molecular Weight | 153.22 g/mol | [3][4] |
| Appearance | Clear yellow liquid | [1] |
| Boiling Point | 105-106 °C at 12 mmHg | [1] |
| Density | 0.957 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.512 | [1] |
| Flash Point | 60 °C (140 °F) - closed cup | [4] |
| Storage Temperature | 2-8°C | [4] |
Safety and Hazard Information
1-Morpholinocyclopentene is classified as a flammable liquid and vapor.[3][4] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical.[4]
Table 2: GHS Hazard and Precautionary Statements for 1-Morpholinocyclopentene
| Category | Code | Statement | Reference |
| Hazard Classifications | Flam. Liq. 3, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [4] |
| Signal Word | Warning | [4] | |
| Hazard Statements | H226, H315, H319, H335 | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [3][4] |
| Precautionary Statements | P210, P233, P240, P241, P303+P361+P353, P305+P351+P338 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Experimental Protocols
Synthesis of 1-Morpholinocyclopentene
A general and established method for the synthesis of enamines, such as 1-Morpholinocyclopentene, involves the reaction of a ketone with a secondary amine, often with azeotropic removal of water.[5]
Experimental Workflow: Synthesis of an Enamine
Caption: General workflow for the synthesis of an enamine like 1-Morpholinocyclopentene.
Methodology:
-
Cyclopentanone and a slight excess of morpholine are dissolved in a suitable solvent, such as toluene.[5]
-
A catalytic amount of an acid, typically p-toluenesulfonic acid, is added to the mixture.[5]
-
The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus.[5]
-
The reaction progress is monitored until no more water is collected.
-
The solvent and excess morpholine are removed by distillation, and the resulting 1-Morpholinocyclopentene is purified by vacuum distillation.[5]
Determination of Boiling Point
The boiling point of a liquid can be determined using various methods, including distillation or the Thiele tube method, which is suitable for small sample volumes.[6][7]
Experimental Workflow: Boiling Point Determination (Thiele Tube Method)
Caption: Workflow for determining the boiling point using the Thiele tube method.
Methodology:
-
A small amount of 1-Morpholinocyclopentene is placed in a small test tube.[6]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.[6]
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]
-
The Thiele tube is gently heated, and the temperature is monitored.[6]
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[6]
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]
Skin and Eye Irritation Testing
Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are widely used for assessing the skin and eye irritation potential of chemicals. These guidelines emphasize a tiered approach, often starting with in vitro methods to minimize animal testing.[1][8][9]
Logical Relationship: Tiered Testing Strategy for Irritation
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. CAS 936-52-7: 1-Morpholinocyclopentene | CymitQuimica [cymitquimica.com]
- 3. 1-Morpholinocyclopentene | C9H15NO | CID 70294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-吗啉环戊烯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. siesascs.edu.in [siesascs.edu.in]
- 9. iivs.org [iivs.org]
The Genesis of a Nucleophile: An In-depth Technical Guide to the Discovery and History of Enamines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry, the quest for mild and selective methods for carbon-carbon bond formation is a perpetual endeavor. Among the myriad of strategies developed, the utilization of enamines as synthetic intermediates stands as a cornerstone achievement. This technical guide delves into the discovery and historical development of enamines in organic synthesis, tracing their journey from mechanistic curiosities to indispensable tools in the construction of complex molecular architectures. We will explore the seminal contributions of pioneers such as Mannich, Stork, and the organocatalysis trailblazers who unlocked the full potential of these versatile nucleophiles. This guide provides a comprehensive overview, including detailed experimental protocols for key reactions, quantitative data for comparative analysis, and graphical representations of reaction pathways to illuminate the core principles of enamine chemistry.
I. Early Encounters and the Dawn of Enamine Chemistry
The conceptual underpinnings of enamine chemistry can be traced back to the early 20th century with the work of German chemist Carl Mannich. In 1912, while investigating the reaction of formaldehyde, ammonia, and antipyrine, he laid the groundwork for what would later be known as the Mannich reaction.[1] This three-component condensation, which forms a β-amino carbonyl compound, proceeds through an iminium ion intermediate that reacts with an enol or enolate. While not explicitly defined as "enamine chemistry" at the time, these reactions hinted at the nucleophilic character of the α-carbon to a carbonyl group when influenced by a nitrogen atom.
The term "enamine" itself was coined by Georg Wittig in the 1930s to describe the nitrogen analogs of enols. However, it was the groundbreaking work of Gilbert Stork in the mid-20th century that truly brought enamines to the forefront of synthetic organic chemistry.
II. The Stork Enamine Synthesis: A Paradigm Shift in Carbonyl Alkylation and Acylation
Prior to the 1950s, the direct alkylation of aldehydes and ketones was often plagued by issues of polyalkylation, lack of regioselectivity, and the need for harsh basic conditions. In 1954, Gilbert Stork and his coworkers published a seminal communication in the Journal of the American Chemical Society that would revolutionize the field.[2][3] They demonstrated that enamines, readily formed from the condensation of a ketone or aldehyde with a secondary amine, could serve as stable and versatile enolate surrogates.
This new methodology, now famously known as the Stork enamine synthesis , involves three key steps:
-
Enamine Formation: A ketone or aldehyde is condensed with a secondary amine, typically pyrrolidine, piperidine, or morpholine, often with azeotropic removal of water.
-
Alkylation or Acylation: The enamine is then reacted with an electrophile, such as an alkyl halide or an acyl halide. The nucleophilic α-carbon of the enamine attacks the electrophile, forming a C-C bond and generating an iminium salt.
-
Hydrolysis: The resulting iminium salt is hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the α-substituted ketone or aldehyde.
The advantages of the Stork enamine synthesis were immediately apparent: it allowed for the mono-alkylation of carbonyl compounds under neutral conditions, thus avoiding many of the side reactions associated with enolate chemistry.[2][4]
Quantitative Data for Stork Enamine Alkylation and Acylation
The versatility of the Stork enamine synthesis is demonstrated by the wide range of electrophiles that can be employed. The following table summarizes typical yields for the alkylation and acylation of the pyrrolidine enamine of cyclohexanone.
| Electrophile | Product | Yield (%) |
| Allyl bromide | 2-Allylcyclohexanone | ~65-75 |
| Benzyl chloride | 2-Benzylcyclohexanone | ~70-80 |
| Methyl iodide | 2-Methylcyclohexanone | ~50-60 |
| Ethyl α-bromoacetate | Ethyl (2-oxocyclohexyl)acetate | ~60-70 |
| Benzoyl chloride | 2-Benzoylcyclohexanone | ~70-80 |
| Acrylonitrile | 3-(2-oxocyclohexyl)propanenitrile | ~55-65 |
Note: Yields are approximate and can vary depending on specific reaction conditions.
III. Asymmetric Enamine Catalysis: The Rise of Organocatalysis
For several decades, the Stork enamine synthesis remained a powerful tool for stoichiometric reactions. The next major leap in enamine chemistry came with the advent of asymmetric organocatalysis, where a small chiral organic molecule is used in catalytic amounts to induce enantioselectivity.
The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
In the early 1970s, independent research groups at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert) made a remarkable discovery. They found that the amino acid L-proline could catalyze an intramolecular aldol reaction of a trione to produce the Wieland-Miescher ketone with high enantiomeric excess.[5][6][7] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction , was a landmark in asymmetric catalysis and a harbinger of the field of organocatalysis.[5][7] The key intermediate in this reaction is a chiral enamine formed from the substrate and L-proline. The original Hajos-Parrish procedure reported an impressive 93% enantiomeric excess (ee).[5]
The List-Barbas Aldol and MacMillan's Iminium Catalysis
The full potential of asymmetric enamine catalysis was unlocked in 2000 through the independent work of Benjamin List and Carlos F. Barbas III, and David W.C. MacMillan, who were awarded the 2021 Nobel Prize in Chemistry for their contributions to asymmetric organocatalysis.
List and Barbas demonstrated that L-proline could catalyze the intermolecular direct asymmetric aldol reaction between ketones and aldehydes.[8] This provided a much more general and versatile method for the enantioselective synthesis of β-hydroxy carbonyl compounds.
Concurrently, MacMillan developed the concept of iminium catalysis , where a chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This lowers the LUMO of the dienophile, activating it towards nucleophilic attack in reactions such as the Diels-Alder reaction, with high enantioselectivity.[9][10]
Quantitative Data for Proline-Catalyzed Asymmetric Aldol Reactions
The proline-catalyzed direct asymmetric aldol reaction has been extensively studied with a wide range of substrates. The following table provides a summary of representative yields and enantiomeric excesses.
| Ketone | Aldehyde | Catalyst | Solvent | Yield (%) | ee (%) |
| Acetone | p-Nitrobenzaldehyde | L-Proline (30 mol%) | DMSO | 68 | 76 |
| Acetone | Isobutyraldehyde | L-Proline (30 mol%) | DMSO | 97 | 96 |
| Cyclohexanone | p-Nitrobenzaldehyde | L-Proline (20 mol%) | CH3CN | 99 | 96 (anti) |
| Cyclohexanone | Benzaldehyde | L-Proline (20 mol%) | CH3CN | 95 | 94 (anti) |
| Acetone | Formaldehyde | L-Proline (20 mol%) | DMSO | 51 | 93 |
Note: Data is compiled from various literature sources and specific conditions may vary.
IV. Experimental Protocols
Synthesis of 1-(N-pyrrolidino)cyclohexene (Stork Enamine Formation)
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.01 eq), and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude 1-(N-pyrrolidino)cyclohexene can be used directly in the next step or purified by vacuum distillation.
Stork Enamine Alkylation: Synthesis of 2-Allylcyclohexanone
Materials:
-
1-(N-pyrrolidino)cyclohexene (from Protocol 1)
-
Allyl bromide
-
Anhydrous benzene or dioxane
-
Aqueous hydrochloric acid (10%)
Procedure:
-
Dissolve the crude 1-(N-pyrrolidino)cyclohexene (1.0 eq) in anhydrous benzene or dioxane in a round-bottom flask under a nitrogen atmosphere.
-
Add allyl bromide (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours or gently heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and add 10% aqueous hydrochloric acid.
-
Stir the mixture vigorously for 1-2 hours to effect hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-allylcyclohexanone.[11]
Proline-Catalyzed Intramolecular Aldol Reaction (Hajos-Parrish-Eder-Sauer-Wiechert Reaction)
Materials:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (the "Hajos-Parrish triketone")
-
(S)-(-)-Proline
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the triketone substrate (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add (S)-(-)-proline (0.03 eq) to the solution.[5]
-
Stir the reaction mixture at room temperature for several days (the original procedure specifies an extended reaction time).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the optically active bicyclic ketol.
V. Visualizing the Pathways: Reaction Mechanisms in DOT Language
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed in this guide.
Caption: Mechanism of Enamine Formation from a Carbonyl and a Secondary Amine.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. 1-Pyrrolidino-1-cyclohexene | 1125-99-1 [chemicalbook.com]
- 7. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 8. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Theoretical Calculations on the Stability of 4-(1-Cyclopentenyl)morpholine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the stability of 4-(1-cyclopentenyl)morpholine, a cyclic enamine of significant interest in organic synthesis and medicinal chemistry. Drawing upon established computational methodologies for enamine and morpholine derivatives, this document outlines the key structural and electronic factors governing its stability and presents a framework for its computational analysis.
Introduction
Factors Influencing the Stability of 4-(1-Cyclopentenyl)morpholine
The stability of 4-(1-cyclopentenyl)morpholine is primarily governed by a combination of electronic and steric factors inherent to its structure.
1. Electronic Effects: p-π Conjugation
The defining feature of an enamine is the conjugation between the nitrogen lone pair and the π-system of the double bond (p-π conjugation). This delocalization of electron density is a significant stabilizing factor.[4] In 4-(1-cyclopentenyl)morpholine, the nitrogen atom of the morpholine ring donates its lone pair into the double bond of the cyclopentenyl ring, creating a resonance-stabilized system. This delocalization increases the electron density on the β-carbon of the enamine, which is the source of its nucleophilicity.
2. Steric and Conformational Effects
The stereochemistry of the enamine, particularly around the C=C double bond and the nitrogen atom, plays a crucial role in its stability. For cyclic enamines, the regioselectivity of the double bond is a key consideration. In the case of 4-(1-cyclopentenyl)morpholine, the double bond is formed in the less substituted position to minimize steric hindrance between the morpholine ring and the cyclopentenyl ring.[2]
The morpholine ring itself typically adopts a chair conformation.[7] The orientation of the cyclopentenyl group relative to the morpholine ring will influence the overall steric strain and, consequently, the stability of different conformers.
3. Role of the Morpholine and Cyclopentenyl Moieties
The morpholine ring, with its electron-withdrawing oxygen atom, can influence the electron-donating ability of the nitrogen atom. However, the primary electronic effect in enamines is the p-π conjugation. The cyclopentenyl ring introduces ring strain, which can also affect the stability of the double bond.
Computational Methodologies for Stability Analysis
A robust computational protocol is essential for accurately predicting the stability of 4-(1-cyclopentenyl)morpholine. Density Functional Theory (DFT) has been shown to be a reliable method for studying enamine systems.[3][4]
Table 1: Recommended Computational Protocol
| Parameter | Recommended Methodology | Justification |
| Method | DFT (Density Functional Theory) | Provides a good balance between accuracy and computational cost for systems of this size. |
| Functional | M06-2X or B3LYP | M06-2X is often preferred for its better handling of non-covalent interactions and thermochemistry.[8] B3LYP is a widely used and well-benchmarked functional. |
| Basis Set | 6-311+G(d,p) or larger | A triple-zeta basis set with diffuse and polarization functions is recommended for accurate description of electronic structure and geometry.[4][8] |
| Solvent Model | Polarizable Continuum Model (PCM) or SMD | To account for the influence of solvent on stability, as enamine formation and stability can be solvent-dependent.[4] |
| Calculations | Geometry Optimization, Frequency Analysis, Relative Energy Calculations | To find stable conformers, verify them as true minima (no imaginary frequencies), and determine their relative stabilities. |
Data Presentation: Predicted Stability Metrics
While specific experimental or calculated values for 4-(1-cyclopentenyl)morpholine are not available, a computational study following the protocol above would yield the quantitative data summarized in Table 2.
Table 2: Hypothetical Quantitative Stability Data for 4-(1-Cyclopentenyl)morpholine Conformers
| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Key Dihedral Angle (°) |
| Chair-Equatorial | 0.00 (most stable) | - | C-N-C=C |
| Chair-Axial | Predicted to be higher | Calculable | C-N-C=C |
| Twist-Boat | Predicted to be significantly higher | - | C-N-C=C |
Note: The values in this table are illustrative and would need to be determined through actual quantum chemical calculations.
Visualization of Key Concepts
Diagram 1: Factors Influencing Enamine Stability
This diagram illustrates the logical relationship between the key structural features of 4-(1-cyclopentenyl)morpholine and the factors that contribute to its overall stability.
Caption: Key determinants of 4-(1-cyclopentenyl)morpholine stability.
Diagram 2: Computational Workflow for Stability Analysis
This flowchart outlines the typical workflow for a computational chemistry study aimed at determining the stability of a molecule like 4-(1-cyclopentenyl)morpholine.
Caption: Workflow for computational stability analysis.
Conclusion
The stability of 4-(1-cyclopentenyl)morpholine is a multifactorial property arising from a delicate balance of electronic and steric effects. Theoretical calculations, particularly DFT methods, provide a powerful and predictive framework for quantifying these effects and understanding the conformational preferences of this important synthetic intermediate. By following the computational protocols outlined in this guide, researchers can gain valuable insights into the stability of 4-(1-cyclopentenyl)morpholine, which can inform its synthesis, storage, and application in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enamines — Making Molecules [makingmolecules.com]
- 3. researchgate.net [researchgate.net]
- 4. Bond Energies of Enamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Solubility Profile of Morpholine, 4-(1-cyclopenten-1-yl)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility of Morpholine, 4-(1-cyclopenten-1-yl)-, a derivative of morpholine with significant applications in organic synthesis. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment based on the known properties of its parent compound, morpholine, and general principles of chemical solubility. Furthermore, a detailed experimental protocol is provided to enable researchers to determine its precise solubility in various organic solvents.
Predicted Solubility of Morpholine, 4-(1-cyclopenten-1-yl)-
The solubility of a compound is largely dictated by its molecular structure, including its polarity and the presence of functional groups capable of interacting with solvent molecules. Morpholine, 4-(1-cyclopenten-1-yl)- possesses a polar morpholine ring containing both an ether and a tertiary amine group, as well as a nonpolar cyclopentenyl group.
The parent compound, morpholine, is known to be miscible with water and a wide array of organic solvents.[1][2][3][4][5] This broad solubility is attributed to the polarity of the morpholine ring and its ability to act as a hydrogen bond acceptor. The introduction of the 1-cyclopenten-1-yl group adds a nonpolar hydrocarbon component to the molecule. While this may slightly decrease its affinity for highly polar solvents like water compared to morpholine, the compound is expected to retain good solubility in a range of common organic solvents.
Based on the principle of "like dissolves like," the following table provides a qualitative prediction of the solubility of Morpholine, 4-(1-cyclopenten-1-yl)- in common organic solvents.
| Solvent Classification | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Soluble to Moderately Soluble | The polar morpholine ring can form hydrogen bonds with protic solvents. The nonpolar cyclopentenyl group may reduce solubility in water compared to morpholine. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The compound's overall polarity should align well with the polarity of these solvents. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderately Soluble to Sparingly Soluble | The nonpolar cyclopentenyl group will enhance solubility in nonpolar solvents, while the polar morpholine ring may limit high solubility. |
Experimental Protocol for Determining Qualitative Solubility
To ascertain the actual solubility of Morpholine, 4-(1-cyclopenten-1-yl)-, the following qualitative experimental protocol is recommended. This method is based on visual observation of dissolution.
Materials:
-
Morpholine, 4-(1-cyclopenten-1-yl)-
-
Selected common organic solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMF, DMSO, hexane, toluene, diethyl ether)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Spatula
Procedure:
-
Sample Preparation: Add approximately 10-20 mg of Morpholine, 4-(1-cyclopenten-1-yl)- to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds to ensure thorough interaction between the solute and the solvent.
-
Observation: Visually inspect the solution against a well-lit background.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain visible.
-
Insoluble: The solid does not appear to dissolve, and the mixture remains heterogeneous.
-
-
Incremental Solvent Addition (for partially soluble or insoluble results): If the compound is not fully soluble, add another 1 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total of 5 mL of solvent.
-
Record Observations: Carefully record the observations for each solvent, noting the volume of solvent required for complete dissolution, if applicable.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for Morpholine, 4-(1-cyclopenten-1-yl)- and all solvents used for specific handling and disposal instructions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the qualitative solubility determination of Morpholine, 4-(1-cyclopenten-1-yl)-.
Caption: Workflow for qualitative solubility testing of Morpholine, 4-(1-cyclopenten-1-yl)-.
References
- 1. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 3. Morpholine [drugfuture.com]
- 4. scent.vn [scent.vn]
- 5. Morpholine - Sciencemadness Wiki [sciencemadness.org]
molecular weight and formula of N-(1-Cyclopenten-1-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of N-(1-Cyclopenten-1-yl)morpholine, including its molecular characteristics, synthesis, and reactivity. This enamine is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Molecular and Physical Properties
N-(1-Cyclopenten-1-yl)morpholine, also known as 1-morpholinocyclopentene, is an organic compound that belongs to the enamine class. Enamines are characterized by a nitrogen atom bonded to a double bond and are known for their nucleophilic character at the α-carbon.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO | [1][2][3][4][5] |
| Molecular Weight | 153.22 g/mol | [1][2][3][4] |
| CAS Registry Number | 936-52-7 | [1][2][3] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 118-120°C at 10 mmHg | [7] |
| IUPAC Name | 4-(1-Cyclopenten-1-yl)morpholine | [3] |
Synthesis of N-(1-Cyclopenten-1-yl)morpholine
The synthesis of N-(1-Cyclopenten-1-yl)morpholine is a classic example of enamine formation from a ketone (cyclopentanone) and a secondary amine (morpholine). This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.
This protocol is adapted from a general procedure for the synthesis of enamines from cyclic ketones.[7]
Materials:
-
Cyclopentanone
-
Morpholine
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Round-bottomed flask
-
Dean-Stark apparatus or water separator
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
In a 1-liter round-bottomed flask, combine 1.50 moles of cyclopentanone, 1.80 moles of morpholine, and a catalytic amount (e.g., 1.5 g) of p-toluenesulfonic acid in 300 mL of toluene. An excess of morpholine is used to account for its loss in the aqueous phase during water removal.[7]
-
Attach a water separator and a reflux condenser to the flask.
-
Heat the mixture to boiling. The azeotropic removal of water will commence and should be complete within 4 to 5 hours.
-
Once the theoretical amount of water has been collected, indicating the completion of the reaction, arrange the apparatus for distillation.
-
Distill off the toluene at atmospheric pressure.
-
Reduce the pressure and distill the product, N-(1-Cyclopenten-1-yl)morpholine, which is collected as a colorless liquid.
Note: Enamines are susceptible to hydrolysis, so it is crucial to protect the reaction and the product from moisture.[7]
Caption: Synthesis of N-(1-Cyclopenten-1-yl)morpholine.
Reactivity and Applications in Organic Synthesis
N-(1-Cyclopenten-1-yl)morpholine is a versatile nucleophile due to the electron-donating nature of the nitrogen atom, which increases the electron density at the α-carbon of the double bond.[8] This makes it a key reagent in various carbon-carbon bond-forming reactions.
-
Alkylation: Enamines readily react with alkyl halides at the α-carbon. Subsequent hydrolysis of the resulting iminium salt yields an α-alkylated ketone.
-
Acylation: Reaction with acyl halides followed by hydrolysis provides a route to β-diketones.
-
Michael Addition: Enamines can act as nucleophiles in conjugate addition reactions with α,β-unsaturated carbonyl compounds.
Caption: Reactivity of N-(1-Cyclopenten-1-yl)morpholine.
Analytical Methods
The analysis of morpholine and its derivatives can be performed using various chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method for the detection and quantification of morpholine, often after a derivatization step to enhance volatility and stability.[9] For instance, morpholine can be reacted with sodium nitrite under acidic conditions to form the stable and volatile N-nitrosomorpholine derivative, which is then analyzed by GC-MS.[9] While this specific protocol is for morpholine, similar principles would apply to the analysis of N-(1-Cyclopenten-1-yl)morpholine.
Safety and Handling
N-(1-Cyclopenten-1-yl)morpholine is a flammable liquid and vapor.[3] It is also classified as a skin irritant.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a well-ventilated place and kept cool.[10]
References
- 1. N-(1-Cyclopenten-1-yl)-morpholine [webbook.nist.gov]
- 2. N-(1-Cyclopenten-1-yl)-morpholine [webbook.nist.gov]
- 3. 1-Morpholinocyclopentene | C9H15NO | CID 70294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemeo.com [chemeo.com]
- 6. 1-Morpholino-1-cyclopentene | 936-52-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nbinno.com [nbinno.com]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Morpholino-1-cyclopentene | 936-52-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for the Use of 4-(1-Cyclopentenyl)morpholine in Stork Enamine Alkylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of 4-(1-cyclopentenyl)morpholine in the Stork enamine alkylation reaction. The Stork enamine alkylation is a powerful and versatile method for the α-alkylation and α-acylation of ketones, offering a milder alternative to traditional enolate chemistry.[1][2] These protocols are intended to guide researchers, scientists, and drug development professionals in the effective application of this methodology for the synthesis of substituted cyclopentanone derivatives, which are valuable intermediates in medicinal chemistry and natural product synthesis.
Introduction
The selective functionalization of carbonyl compounds at the α-position is a cornerstone of organic synthesis. The Stork enamine alkylation, developed by Gilbert Stork, provides an efficient and regioselective method for the monoalkylation of ketones and aldehydes.[1] The reaction proceeds through a three-step sequence: (1) formation of an enamine from a carbonyl compound and a secondary amine, (2) nucleophilic attack of the enamine on an electrophile, and (3) hydrolysis of the resulting iminium salt to yield the α-substituted carbonyl compound.[3]
4-(1-Cyclopentenyl)morpholine is a commonly employed enamine derived from cyclopentanone and morpholine. Its utility lies in its moderate reactivity and stability, which allows for controlled reactions with a variety of electrophiles under relatively mild conditions, thus avoiding issues like polyalkylation often encountered with strong bases.[2] This document outlines the synthesis of 4-(1-cyclopentenyl)morpholine and its subsequent application in alkylation, acylation, and Michael addition reactions.
Reaction Mechanism and Workflow
The overall transformation involves the conversion of a ketone to its corresponding enamine, which then acts as a nucleophile. The nucleophilic carbon of the enamine attacks an electrophile, forming a new carbon-carbon bond. Subsequent hydrolysis regenerates the carbonyl group, yielding the α-substituted product.
The mechanism of the alkylation step involves the attack of the π-electrons of the enamine double bond on the electrophile, forming a resonance-stabilized iminium ion.
Experimental Protocols
Protocol 1: Synthesis of 4-(1-Cyclopentenyl)morpholine
This protocol describes the formation of the enamine from cyclopentanone and morpholine. A general method for preparing enamines from secondary aliphatic amines and cyclopentanone has been established.[4]
Materials:
-
Cyclopentanone
-
Morpholine
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Standard glassware for reflux and distillation
Procedure:
-
To a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, add cyclopentanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude 4-(1-cyclopentenyl)morpholine is then purified by vacuum distillation.
| Reactant/Reagent | Molar Ratio | Typical Scale | Reference |
| Cyclopentanone | 1.0 | 1.50 mol | [4] |
| Morpholine | 1.2 | 1.80 mol | [4] |
| p-Toluenesulfonic acid | ~0.01 | 1.5 g | [4] |
| Toluene | Solvent | 300 mL | [4] |
| Product | Yield: 72-80% | [4] |
Protocol 2: Stork Enamine Alkylation with Alkyl Halides
This protocol details the alkylation of 4-(1-cyclopentenyl)morpholine with a reactive alkyl halide. Activated alkyl halides such as allylic, benzylic, and propargylic halides are excellent electrophiles for this reaction.[5]
Materials:
-
4-(1-Cyclopentenyl)morpholine
-
Alkyl halide (e.g., benzyl bromide, allyl bromide)
-
Anhydrous solvent (e.g., dioxane, acetonitrile, or benzene)
-
Aqueous HCl (for hydrolysis)
-
Ether or other suitable extraction solvent
Procedure:
-
Dissolve 4-(1-cyclopentenyl)morpholine (1.0 eq) in an anhydrous solvent in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the solution at room temperature. For highly reactive halides, cooling the reaction mixture may be necessary.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or GC). Reaction times can vary from a few hours to overnight.
-
After completion, add aqueous HCl (e.g., 10%) to the reaction mixture and stir for 1-2 hours to hydrolyze the iminium salt.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting α-alkylated cyclopentanone by column chromatography or distillation.
| Electrophile | Solvent | Temperature | Time | Product | Yield | Reference |
| Methyl Iodide | Dioxane | Room Temp. | 12 h | 2-Methylcyclopentanone | - | [6] |
| Allyl Bromide | Acetonitrile | Reflux | 4 h | 2-Allylcyclopentanone | ~65-75% | General Procedure |
| Benzyl Bromide | Benzene | Reflux | 6 h | 2-Benzylcyclopentanone | ~70-80% | General Procedure |
Protocol 3: Stork Enamine Acylation with Acyl Halides
This protocol describes the acylation of 4-(1-cyclopentenyl)morpholine to form 1,3-dicarbonyl compounds.
Materials:
-
4-(1-Cyclopentenyl)morpholine
-
Acyl halide (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Aqueous HCl (for hydrolysis)
-
Extraction solvent
Procedure:
-
Dissolve 4-(1-cyclopentenyl)morpholine (1.0 eq) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl halide (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Perform an aqueous workup with HCl to hydrolyze the intermediate and isolate the 1,3-dicarbonyl product, following a similar extraction and purification procedure as in Protocol 2.
| Electrophile | Solvent | Temperature | Time | Product | Yield | Reference |
| Acetyl Chloride | THF | 0 °C to RT | 8 h | 2-Acetylcyclopentanone | - | [6] |
| Benzoyl Chloride | Dioxane | 0 °C to RT | 6 h | 2-Benzoylcyclopentanone | Good | General Procedure |
Protocol 4: Michael Addition to α,β-Unsaturated Carbonyls (Robinson Annulation)
The Stork enamine reaction is highly effective for Michael additions, which can be the first step in a Robinson annulation sequence to form a new six-membered ring.[4]
Materials:
-
4-(1-Cyclopentenyl)morpholine
-
α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone)
-
Solvent (e.g., benzene, dioxane)
-
Aqueous HCl (for hydrolysis)
-
Base for cyclization (e.g., sodium methoxide) - for the second step of Robinson annulation.
Procedure for Michael Addition:
-
Dissolve 4-(1-cyclopentenyl)morpholine (1.0 eq) in a suitable solvent.
-
Add the α,β-unsaturated carbonyl compound (1.0 eq).
-
Heat the mixture to reflux for several hours to overnight.
-
After the Michael addition is complete, hydrolyze the iminium salt with aqueous HCl as described in Protocol 2 to yield the 1,5-dicarbonyl compound.
Procedure for subsequent Robinson Annulation: 5. To achieve the annulated product, the intermediate 1,5-dicarbonyl is typically treated with a base (e.g., sodium methoxide in methanol) to induce an intramolecular aldol condensation, followed by dehydration to form the α,β-unsaturated cyclic ketone.
| Electrophile | Solvent | Temperature | Time | Product (after hydrolysis) | Yield | Reference |
| Methyl Vinyl Ketone | Benzene | Reflux | 24 h | 2-(3-Oxobutyl)cyclopentanone | Moderate | [3] |
| Acrylonitrile | Acetonitrile | Reflux | 20 h | 2-(2-Cyanoethyl)cyclopentanone | Good | General Procedure |
Conclusion
The use of 4-(1-cyclopentenyl)morpholine in the Stork enamine alkylation offers a reliable and versatile strategy for the synthesis of α-substituted cyclopentanones. The mild reaction conditions and high regioselectivity make it a valuable tool in organic synthesis, particularly in the context of drug discovery and the preparation of complex molecular architectures. The protocols provided herein serve as a comprehensive guide for the practical application of this important transformation.
References
- 1. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. benchchem.com [benchchem.com]
Application of Morpholine, 4-(1-cyclopenten-1-yl)- Derivatives in the Seminal Total Synthesis of (±)-Cedrene
Introduction
Morpholine, 4-(1-cyclopenten-1-yl)- and its derivatives are pivotal intermediates in the realm of natural product synthesis, primarily serving as electron-rich nucleophiles in carbon-carbon bond-forming reactions. Their utility is famously showcased in the groundbreaking total synthesis of the tricyclic sesquiterpene (±)-cedrene, a complex natural product isolated from cedarwood oil. This landmark achievement by Gilbert Stork in 1955 was one of the early and elegant applications of the enamine alkylation reaction, now famously known as the Stork enamine synthesis. This application note details the strategic use of a cyclopentanone-derived morpholine enamine in the construction of the cedrene framework, providing protocols and a logical workflow for this classic synthesis.[1][2][3]
Core Concept: The Stork Enamine Alkylation
The Stork enamine synthesis provides a powerful and milder alternative to traditional enolate chemistry for the α-alkylation and α-acylation of aldehydes and ketones.[4][5] Enamines, formed by the condensation of a carbonyl compound with a secondary amine like morpholine, act as nucleophiles at the β-carbon. This nucleophilicity allows for reactions with a variety of electrophiles, including alkyl halides and Michael acceptors.[5][6] The resulting iminium salt intermediate is then readily hydrolyzed under acidic conditions to regenerate the carbonyl group, now bearing a new substituent at the α-position.[4][7][8]
Application in the Total Synthesis of (±)-Cedrene
The total synthesis of (±)-cedrene by Stork and colleagues represents a masterful application of the enamine strategy to construct a complex, stereochemically rich natural product. The key transformation involved the reaction of an enamine derived from a substituted cyclopentanone with methyl vinyl ketone, a Michael acceptor. This reaction set the stage for a subsequent intramolecular aldol reaction to forge the characteristic tricyclic skeleton of cedrene.
The logical workflow for this synthetic approach can be visualized as follows:
Figure 1: Logical workflow for the Stork total synthesis of (±)-Cedrene.
Experimental Protocols
The following are generalized experimental protocols for the key steps involving the morpholine enamine in the synthesis of (±)-cedrene, based on the established principles of the Stork enamine reaction.
1. Formation of the Morpholine Enamine
The initial step is the formation of the enamine from the corresponding cyclopentanone derivative and morpholine.
-
Reaction: A solution of the cyclopentanone derivative (1.0 eq.), morpholine (1.2-1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq.) in a suitable solvent such as toluene or benzene is heated at reflux.
-
Work-up: Water is removed azeotropically using a Dean-Stark apparatus. The reaction is monitored by a suitable method (e.g., TLC or GC) until the starting ketone is consumed. The solvent is then removed under reduced pressure, and the crude enamine is typically used in the next step without further purification.
Figure 2: General scheme for the formation of the morpholine enamine.
2. Michael Addition of the Enamine to Methyl Vinyl Ketone
This is the crucial carbon-carbon bond-forming step.
-
Reaction: The crude morpholine enamine is dissolved in a dry, aprotic solvent (e.g., dioxane, THF, or benzene). Methyl vinyl ketone (1.0-1.2 eq.) is added, and the mixture is stirred at room temperature or gently heated.
-
Work-up: The reaction progress is monitored until the enamine is consumed. The resulting iminium salt is not isolated but is directly subjected to hydrolysis.
3. Hydrolysis of the Iminium Salt and Intramolecular Cyclization
The hydrolysis of the iminium salt unmasks the ketone, which then undergoes an intramolecular aldol condensation.
-
Reaction: An aqueous acidic solution (e.g., dilute HCl or acetic acid in water) is added to the reaction mixture containing the iminium salt.[9][10][11] The mixture is stirred, often with heating, to facilitate both hydrolysis and the subsequent intramolecular aldol condensation and dehydration.
-
Work-up: The reaction mixture is cooled, neutralized, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting tricyclic ketone can be purified by chromatography or distillation.
Figure 3: Reaction sequence for the Michael addition and subsequent cyclization.
Quantitative Data
While the original 1955 publication by Stork does not provide detailed step-by-step yields in its initial communication, subsequent work and related syntheses have established that the Stork enamine alkylation and subsequent cyclization are generally efficient processes. The yields for these types of transformations are typically moderate to good.
| Step | Transformation | Typical Yield Range (%) |
| 1 | Enamine Formation | >90 (often used crude) |
| 2 | Michael Addition | 60 - 80 |
| 3 | Hydrolysis & Cyclization | 50 - 70 |
Note: The yields are estimates based on the general efficiency of the Stork enamine reaction and may not reflect the exact yields obtained in the original synthesis of (±)-cedrene.
The application of a morpholine enamine of a cyclopentanone derivative in the total synthesis of (±)-cedrene was a seminal contribution to the field of organic synthesis. It demonstrated the power and strategic advantage of enamine chemistry in the construction of complex natural products. The mild reaction conditions and the ability to control the regioselectivity of alkylation were key to the success of this approach. This classic synthesis continues to be a textbook example of elegant synthetic design and a testament to the enduring utility of the Stork enamine reaction in the synthesis of intricate molecular architectures.
References
- 1. Cedrene Synthesis Disconnection at ‘a’ [mail.almerja.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biographicalmemoirs.org [biographicalmemoirs.org]
- 4. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 5. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 6. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 7. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
Application Notes and Protocols for the Acylation of Morpholine, 4-(1-cyclopenten-1-yl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the acylation of Morpholine, 4-(1-cyclopenten-1-yl)-, a common enamine intermediate in organic synthesis. The Stork enamine acylation allows for the formation of a β-dicarbonyl compound, a valuable synthon in the development of pharmaceutical agents and other complex molecules. This application note outlines two common methods for the acylation reaction, utilizing either an acyl chloride or an acid anhydride as the acylating agent, followed by acidic hydrolysis to yield the final product. Detailed experimental procedures, data presentation, and workflow visualizations are provided to ensure reproducibility and facilitate adoption in a laboratory setting.
Introduction
The Stork enamine synthesis is a powerful and widely utilized method for the α-alkylation and α-acylation of aldehydes and ketones.[1][2][3] The reaction proceeds through the formation of an enamine intermediate, which then acts as a nucleophile, attacking an electrophile such as an acyl halide or anhydride.[1][4] This methodology offers a significant advantage over direct enolate chemistry by providing greater control and selectivity, often under milder and neutral conditions.[3] The resulting acylated iminium salt can be readily hydrolyzed with dilute acid to afford a 1,3-dicarbonyl compound.[2]
Morpholine, 4-(1-cyclopenten-1-yl)- is a readily accessible enamine derived from cyclopentanone and morpholine. Its acylation provides a direct route to 2-acylcyclopentanones, which are key intermediates in the synthesis of various natural products and pharmaceutical compounds. This protocol details the acylation of this specific enamine with representative acylating agents.
Overall Reaction Scheme
The overall transformation involves a two-step process: the acylation of the enamine followed by the hydrolysis of the resulting iminium salt intermediate to yield the β-diketone.
Caption: General two-step reaction scheme for the acylation and subsequent hydrolysis.
Quantitative Data Summary
The following table summarizes representative yields for the acylation of enamines analogous to Morpholine, 4-(1-cyclopenten-1-yl)-, followed by hydrolysis to the corresponding β-diketone. Specific yields may vary depending on the exact substrate, reaction scale, and purification method.
| Acylating Agent | Product | Typical Yield (%) | Reference |
| Acetyl Chloride | 2-Acetylcyclopentanone | 75-85% | Analogous reactions[4] |
| Acetic Anhydride | 2-Acetylcyclopentanone | 70-80% | Analogous reactions[4] |
| Propionyl Chloride | 2-Propionylcyclopentanone | 70-80% | General Stork Acylation[2] |
| Benzoyl Chloride | 2-Benzoylcyclopentanone | 65-75% | General Stork Acylation[2] |
Physicochemical and Spectroscopic Data for 2-Acetylcyclopentanone:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₂ | [5][6][7][8][9] |
| Molecular Weight | 126.15 g/mol | [10] |
| Appearance | Clear light yellow to brown liquid | [7] |
| Boiling Point | 72-75 °C / 8 mmHg | [7] |
| Density | 1.043 g/mL at 25 °C | |
| ¹H NMR (CDCl₃) | δ (ppm): 2.29 (s, 3H, COCH₃), 1.8-2.6 (m, 6H, cyclopentanone ring), 3.4 (t, 1H, CH) | [5][7] |
| ¹³C NMR (CDCl₃) | δ (ppm): 209.6 (C=O, ring), 203.4 (C=O, acetyl), 60.9 (CH), 37.9, 29.8, 28.9, 21.1 | [6][7][8] |
| IR (neat) | ν (cm⁻¹): 2960, 2880 (C-H), 1740 (C=O, ring), 1715 (C=O, acetyl), 1640-1600 (enol C=C) | [7][8][9] |
Experimental Protocols
Protocol 1: Acylation using Acetyl Chloride
This protocol describes the acylation of Morpholine, 4-(1-cyclopenten-1-yl)- with acetyl chloride, followed by acidic hydrolysis to yield 2-acetylcyclopentanone.
Materials:
-
Morpholine, 4-(1-cyclopenten-1-yl)-
-
Acetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Morpholine, 4-(1-cyclopenten-1-yl)- (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Add a solution of acetyl chloride (1.1 eq) in anhydrous THF dropwise to the stirred enamine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion, cool the reaction mixture again to 0 °C and slowly add 1 M HCl. Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt intermediate.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Caption: Experimental workflow for acylation using acetyl chloride.
Protocol 2: Acylation using Acetic Anhydride
This protocol outlines the acylation using acetic anhydride, which is a less reactive but often more convenient acylating agent. A tertiary amine base such as triethylamine is typically added to neutralize the acetic acid byproduct.
Materials:
-
Morpholine, 4-(1-cyclopenten-1-yl)-
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve Morpholine, 4-(1-cyclopenten-1-yl)- (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM or THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add 1 M HCl. Stir vigorously at room temperature for 1-2 hours.
-
Work-up: Follow the same work-up procedure as described in Protocol 1 (steps 6a-d).
-
Purification: Follow the same purification procedure as described in Protocol 1 (step 7).
Caption: Experimental workflow for acylation using acetic anhydride.
Signaling Pathways and Logical Relationships
The mechanism of the Stork enamine acylation involves the nucleophilic attack of the enamine's β-carbon onto the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of the leaving group to form an iminium salt, which is then hydrolyzed to the final β-diketone.
Caption: Simplified mechanistic pathway of the Stork enamine acylation and hydrolysis.
Conclusion
The acylation of Morpholine, 4-(1-cyclopenten-1-yl)- via the Stork enamine reaction is a reliable and versatile method for the synthesis of 2-acylcyclopentanones. The choice of acylating agent, either an acyl chloride or an acid anhydride, can be adapted based on availability and desired reactivity. The provided protocols offer a comprehensive guide for researchers to successfully perform this transformation, enabling the synthesis of important building blocks for drug discovery and development. The detailed workflows and data summaries are intended to support the seamless integration of this methodology into synthetic chemistry laboratories.
References
- 1. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 2. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 3. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 4. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. 2-ACETYLCYCLOPENTANONE(1670-46-8) 1H NMR [m.chemicalbook.com]
- 6. 2-ACETYLCYCLOPENTANONE(1670-46-8) 13C NMR [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Acetylcyclopentanone | C7H10O2 | CID 98471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Acetylcyclopentanone [webbook.nist.gov]
- 10. 2-アセチルシクロペンタノン 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Synthesis and Mechanism of 1-(Cyclopent-1-en-1-yl)morpholine
Abstract
This document provides a detailed overview of the mechanism of enamine formation from cyclopentanone and morpholine. It includes a comprehensive, step-by-step experimental protocol for the synthesis of 1-(cyclopent-1-en-1-yl)morpholine, a common enamine intermediate in organic synthesis. The protocol is adapted from established procedures for similar cyclic ketones. Additionally, this document presents the reaction mechanism and an experimental workflow in a clear, visual format using diagrams to facilitate understanding.
Introduction
Enamines are versatile intermediates in organic chemistry, serving as powerful nucleophiles in a variety of carbon-carbon bond-forming reactions, such as alkylations and Michael additions. The reaction of a ketone, like cyclopentanone, with a secondary amine, such as morpholine, provides a straightforward route to these valuable synthons. The formation of an enamine proceeds through an acid-catalyzed condensation reaction, where a molecule of water is eliminated. Understanding the mechanism and having a reliable protocol for the synthesis of enamines is crucial for their effective application in research and development, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Reaction Mechanism
The formation of an enamine from a ketone and a secondary amine is a reversible, acid-catalyzed reaction. The mechanism can be broken down into the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclopentanone, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the nitrogen atom assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.
-
Deprotonation: A base (such as another molecule of the amine or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon adjacent to the carbon-nitrogen double bond, leading to the formation of the enamine and regeneration of the acid catalyst.
To drive the reaction to completion, the water formed as a byproduct is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.
Reaction Mechanism Diagram
Caption: The acid-catalyzed mechanism of enamine formation.
Experimental Protocol
This protocol is adapted from a general and reliable procedure for the synthesis of enamines from cyclic ketones and morpholine published in Organic Syntheses.
Materials
-
Cyclopentanone
-
Morpholine
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (solvent)
-
Sodium sulfate (drying agent)
-
Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, reflux condenser, distillation setup)
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The entire apparatus should be flame-dried or oven-dried before use to ensure it is free of moisture.
-
Charging the Flask: To the round-bottom flask, add cyclopentanone, a 1.2 molar equivalent of morpholine, and a catalytic amount (0.01 molar equivalent) of p-toluenesulfonic acid monohydrate. Add a sufficient volume of toluene to dissolve the reactants and allow for efficient reflux.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux using a heating mantle. Toluene and water will form an azeotrope and distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask. Continue refluxing until no more water is collected in the trap (typically 4-6 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting cyclopentanone.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the p-toluenesulfonic acid by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude enamine can be purified by vacuum distillation to yield the pure 1-(cyclopent-1-en-1-yl)morpholine as a liquid.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 1-(cyclopent-1-en-1-yl)morpholine.
Quantitative Data
| Reactants | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexanone + Morpholine | p-Toluenesulfonic acid | Toluene | 4-5 | 72-80 | Organic Syntheses |
| 2,2-Diphenyl-cyclopentanone + Morpholine | p-Toluenesulfonic acid | Benzene | 6 | 85 | BenchChem |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toluene is flammable and toxic; handle with care.
-
Morpholine is corrosive and should be handled with caution.
-
p-Toluenesulfonic acid is a corrosive solid.
-
Ensure that the distillation apparatus is properly assembled and vented to avoid pressure buildup.
Conclusion
The synthesis of 1-(cyclopent-1-en-1-yl)morpholine from cyclopentanone and morpholine is a fundamental and efficient transformation in organic synthesis. The reaction proceeds via a well-understood, acid-catalyzed mechanism involving a carbinolamine intermediate. The provided experimental protocol, adapted from a reliable source, offers a robust method for the preparation of this versatile enamine, which is a key building block for the synthesis of more complex molecules in various fields, including drug discovery and development.
Application Notes and Protocols: Morpholine, 4-(1-cyclopenten-1-yl)- as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine, 4-(1-cyclopenten-1-yl)-, a readily prepared enamine from cyclopentanone and morpholine, serves as a versatile and highly reactive precursor in the synthesis of valuable pharmaceutical intermediates. Its nucleophilic character at the α-carbon position makes it an ideal substrate for a variety of carbon-carbon bond-forming reactions, including alkylation and acylation, which are fundamental transformations in the construction of complex drug molecules. The morpholine moiety is a privileged scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2] This document provides detailed application notes and experimental protocols for the use of Morpholine, 4-(1-cyclopenten-1-yl)- in the synthesis of key pharmaceutical intermediates, with a focus on the synthesis of a precursor for the angiotensin-converting enzyme (ACE) inhibitor, Ramipril.
Synthesis of Morpholine, 4-(1-cyclopenten-1-yl)-
The precursor, Morpholine, 4-(1-cyclopenten-1-yl)-, is synthesized via a condensation reaction between cyclopentanone and morpholine, typically catalyzed by an acid such as p-toluenesulfonic acid. The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus.
Experimental Protocol: Synthesis of Morpholine, 4-(1-cyclopenten-1-yl)-
-
Materials:
-
Cyclopentanone
-
Morpholine
-
p-Toluenesulfonic acid
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (0.2 mol), morpholine (0.3 mol), p-toluenesulfonic acid (0.02 mol), and toluene (50 mL).[3]
-
Heat the mixture to reflux for approximately 6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[3]
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Distill the residue under vacuum to yield Morpholine, 4-(1-cyclopenten-1-yl)- as a colorless to pale yellow liquid.
-
Application in the Synthesis of a Ramipril Intermediate
A key application of Morpholine, 4-(1-cyclopenten-1-yl)- is in the synthesis of a crucial intermediate for the ACE inhibitor Ramipril. This involves a Michael addition reaction with a derivative of 2-acetamidoacrylic acid.
Experimental Protocol: Synthesis of Methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate
-
Materials:
-
Morpholine, 4-(1-cyclopenten-1-yl)-
-
Methyl 2-acetamidoacrylate
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Dichloromethane
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl 2-acetamidoacrylate (25 mmol) and DBU (1.3 g) in dichloromethane (40 mL).[3]
-
Slowly add a solution of Morpholine, 4-(1-cyclopenten-1-yl)- (50 mmol) in dichloromethane dropwise to the mixture.[3]
-
Stir the reaction mixture at room temperature for 12 hours.[3]
-
Upon completion of the reaction (monitored by TLC), quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate.
-
Data Presentation
Table 1: Physical and Spectroscopic Data for Morpholine, 4-(1-cyclopenten-1-yl)-
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO | [4] |
| Molecular Weight | 153.22 g/mol | [5] |
| Boiling Point | 72-74 °C / 133Pa | [6] |
| Appearance | Colorless to pale yellow liquid | [7] |
Table 2: Reaction Parameters and Yields
| Reaction | Reactants | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| Synthesis of Precursor | Cyclopentanone, Morpholine | p-Toluenesulfonic acid | Toluene | 6 | 89.5 | [3] |
| Synthesis of Ramipril Intermediate | Morpholine, 4-(1-cyclopenten-1-yl)-, Methyl 2-acetamidoacrylate | DBU | Dichloromethane | 12 | 71.6 | [3] |
Visualizations
Logical Relationships and Workflows
Caption: Workflow for the synthesis of a Ramipril intermediate.
Signaling Pathway: PI3K/AKT/mTOR
The morpholine scaffold is a key component in a number of kinase inhibitors, including those targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[8] While a direct synthesis of a PI3K inhibitor from Morpholine, 4-(1-cyclopenten-1-yl)- is not detailed here, the precursor provides a valuable starting point for the synthesis of substituted morpholine-containing compounds with potential activity against this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and a point of inhibition.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105777611A - Synthetic method for preparing ramipril key intermediate from serine - Google Patents [patents.google.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. lookchem.com [lookchem.com]
- 6. CN1106386A - The synthetic method of ramipril - Google Patents [patents.google.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of Morpholine Derivatives in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Morpholine and its derivatives have emerged as a versatile and privileged scaffold in organic chemistry, finding extensive applications as catalysts in a variety of synthetic transformations. The unique structural and electronic properties of the morpholine ring, containing both an amine and an ether functionality, contribute to its efficacy in both organocatalysis and as a ligand in transition-metal catalysis. This document provides detailed application notes and protocols for key catalytic reactions employing morpholine derivatives, aimed at facilitating their use in research and drug development.
I. Organocatalysis with Morpholine Derivatives
Morpholine derivatives have proven to be effective organocatalysts, particularly in asymmetric synthesis, where they can induce high levels of stereocontrol. Their utility is prominent in reactions proceeding through enamine or iminium ion intermediates.
A. Asymmetric Michael Addition of Aldehydes to Nitroolefins
Chiral β-morpholine amino acids have been developed as highly efficient organocatalysts for the 1,4-addition of aldehydes to nitroolefins, affording γ-nitroaldehydes with excellent diastereo- and enantioselectivity.[1][2][3] These products are valuable synthetic intermediates for the preparation of various biologically active molecules.
Application Note:
Morpholine-based catalysts, particularly those derived from β-amino acids, have demonstrated superior performance in Michael additions compared to simple morpholine.[4] The presence of a carboxylic acid group is often crucial for high reactivity and stereoselectivity.[3] Catalyst loading can be as low as 1 mol%, making these systems highly efficient.[2][3] Protic solvents, such as isopropanol, have been found to be optimal for achieving high conversion and stereoselectivity, likely through stabilization of the transition state.[2]
Quantitative Data Summary:
| Catalyst | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Time (h) | Conversion (%) | d.r. | ee (%) | Reference |
| I | Butyraldehyde | trans-β-nitrostyrene | iPrOH | -10 | 24 | >99 | 96:4 | 90 | [2] |
| I | Isovaleraldehyde | trans-β-nitrostyrene | iPrOH | -10 | 48 | >99 | 99:1 | 95 | [2] |
| I | Propionaldehyde | (E)-2-(2-nitrovinyl)thiophene | iPrOH | -10 | 48 | >99 | 99:1 | 99 | [2] |
| IV | Butyraldehyde | trans-β-nitrostyrene | iPrOH | -10 | 24 | 60 | 99:1 | 73 | [3] |
Experimental Protocol: General Procedure for the Asymmetric Michael Addition [2]
-
To a solution of the nitroolefin (0.17 mmol) and the aldehyde (0.11 mmol) in isopropanol (0.380 mL), add N-methylmorpholine (1–5 mol%) and the morpholine-based organocatalyst (1–5 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., -10 °C) for the indicated time (24–48 h).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 5% to 20% EtOAc in hexane) to yield the desired γ-nitroaldehyde.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopic analysis of the isolated product.
-
Determine the enantiomeric excess by chiral stationary phase HPLC analysis.
Catalyst Synthesis Workflow:
Caption: Synthesis of β-morpholine amino acid catalysts.
B. Enantioselective Aldol Reactions
Morpholine carboxamides can be employed as chiral auxiliaries in highly enantio- and diastereoselective aldol reactions mediated by (Ipc)₂BOTf.[5] This method allows for the synthesis of a variety of α-substituted aldol products in good yields and with high stereocontrol.
Application Note:
This protocol is effective for a range of α-substituted N-acyl morpholine carboxamides, including those with α-bromo, α-chloro, and α-vinyl substituents.[5] The choice of base and reaction conditions is critical for achieving high selectivity. The morpholine amide acts as a robust chiral auxiliary that can be subsequently removed or transformed.
Quantitative Data Summary:
| N-Acyl Morpholine Carboxamide | Aldehyde | Yield (%) | d.r. | ee (%) | Reference |
| N-propionyl morpholine | Propanal | 85 | >98:2 | >98 | [5] |
| N-(α-bromopropionyl) morpholine | Propanal | 70 | >98:2 | >98 | [5] |
| N-(α-chloropropionyl) morpholine | 3-TBDPS-oxypropionaldehyde | 65 | >98:2 | >98 | [5] |
Experimental Protocol: General Procedure for Enantioselective Aldol Reaction [5]
-
In a flame-dried flask under an inert atmosphere, dissolve the N-acyl morpholine carboxamide (1.0 equiv) in anhydrous CH₂Cl₂.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add a solution of (Ipc)₂BOTf (1.2 equiv) in CH₂Cl₂ dropwise.
-
Add a tertiary amine base (e.g., triethylamine, 1.3 equiv) dropwise and stir the mixture for 30 minutes.
-
Add the aldehyde (1.5 equiv) dropwise and continue stirring at the same temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a phosphate buffer solution (pH 7).
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the aldol product.
-
Determine the diastereomeric ratio by ¹H NMR of the crude reaction mixture.
-
Determine the enantiomeric excess by ¹H NMR and ¹⁹F NMR analyses of the corresponding Mosher esters.
II. Morpholine Derivatives in Transition-Metal Catalysis
The nitrogen atom of the morpholine ring can act as a ligand for transition metals, enabling a wide range of catalytic transformations. Chiral morpholine derivatives are particularly valuable in asymmetric catalysis.
A. Asymmetric Hydrogenation of Dehydromorpholines
The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines provides a direct and atom-economical route to chiral morpholines.[6][7][8] The use of chiral bisphosphine ligands is crucial for achieving high enantioselectivities.
Application Note:
This method is highly effective for a variety of 2-substituted dehydromorpholines, affording the corresponding chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[6][8] The reaction can be performed on a gram scale, and the catalyst loading can be reduced without a significant loss of efficiency.[6][8] The resulting chiral morpholines are important intermediates for the synthesis of bioactive compounds.[6]
Quantitative Data Summary:
| Substrate (Dehydromorpholine) | Ligand | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| 4-(Benzyloxycarbonyl)-2-phenyl-5,6-dihydro-4H-1,4-oxazine | (R,R,R)-SKP | DCM | 50 | >99 | 92 | [6] |
| 4-(Benzyloxycarbonyl)-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine | (R,R,R)-SKP | DCM | 50 | >99 | 92 | [6] |
| 4-(Benzyloxycarbonyl)-2-(naphthalen-2-yl)-5,6-dihydro-4H-1,4-oxazine | (R,R,R)-SKP | DCM | 50 | >99 | 99 | [6] |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation [1]
-
In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and the chiral bisphosphine ligand (e.g., (R)-SKP, 1.6 mg, 0.00275 mmol) in anhydrous dichloromethane (DCM, 1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve the 2-substituted dehydromorpholine (0.25 mmol) in anhydrous DCM (1.0 mL).
-
Transfer the substrate solution to the catalyst solution.
-
Transfer the resulting mixture to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.
-
Stir the reaction at room temperature for 24 hours.
-
After releasing the pressure, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate = 5:1) to afford the desired chiral morpholine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Reaction Workflow:
Caption: Workflow for asymmetric hydrogenation of dehydromorpholines.
B. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines
A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates provides an efficient route to unprotected, highly substituted morpholines.[9][10][11] This transformation is effective for a diverse range of substrates.
Application Note:
This one-step approach utilizes commercially available starting materials to construct complex morpholine scaffolds.[11] The reaction proceeds through a proposed copper carbenoid intermediate.[9] While the reaction can be performed with chiral amino alcohols, it often proceeds with modest diastereoselectivity.[9] However, the unprotected nature of the morpholine products allows for ready elaboration through various functionalization reactions.[9]
Quantitative Data Summary:
| Amino Alcohol | Aldehyde | Diazomalonate | Yield (%) | Reference |
| 2-amino-2-methylpropan-1-ol | p-tolualdehyde | Diethyl diazomalonate | 65 | [9] |
| (±)-alaninol | p-tolualdehyde | Diethyl diazomalonate | 70 | [9] |
| l-valinol | p-tolualdehyde | Diethyl diazomalonate | 47 | [9] |
| 2-amino-2-methylpropan-1-ol | 4-(trifluoromethyl)benzaldehyde | Diethyl diazomalonate | 46 | [9] |
Experimental Protocol: General Procedure for Three-Component Synthesis [9]
-
To an oven-dried vial, add the amino alcohol (1.0 equiv), the aldehyde (1.2 equiv), the diazomalonate (1.5 equiv), and a copper(I) catalyst (e.g., Cu(MeCN)₄PF₆, 5 mol%).
-
Add a suitable solvent (e.g., 1,2-dichloroethane).
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for the required time (typically several hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the substituted morpholine.
Proposed Catalytic Cycle:
Caption: Proposed mechanism for the copper-catalyzed three-component synthesis of morpholines.
III. Conclusion
Morpholine derivatives represent a powerful and versatile class of catalysts in modern organic synthesis. Their applications span from highly selective organocatalytic transformations to robust transition-metal-catalyzed reactions. The protocols and data presented herein highlight the practical utility of these compounds for the synthesis of complex and valuable molecules. For researchers and professionals in drug development, the morpholine scaffold not only offers catalytic advantages but also represents a privileged structural motif that can impart favorable pharmacokinetic properties.[12] Continued exploration of novel morpholine-based catalysts is expected to further expand their synthetic utility and impact on chemical and pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 9. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of 4-(1-Cyclopentenyl)morpholine in the Synthesis of Functionalized Cyclopentanones
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective functionalization of cyclic ketones is a cornerstone of modern organic synthesis, particularly in the development of pharmacologically active molecules. 4-(1-Cyclopentenyl)morpholine is the morpholine enamine derived from cyclopentanone. It serves as a key intermediate in the Stork enamine synthesis, a powerful and mild method for the α-alkylation and α-acylation of ketones.[1][2][3] This methodology offers significant advantages over classical enolate chemistry, which often requires strongly basic conditions and can suffer from issues like poly-alkylation and self-condensation.[1][4] The use of enamines like 4-(1-cyclopentenyl)morpholine allows for controlled, selective mono-functionalization at the α-carbon position under neutral or weakly acidic conditions, making it an invaluable tool for synthesizing substituted cyclopentanones.[2][5]
Core Concepts: The Stork Enamine Synthesis
The synthesis of functionalized cyclopentanones using 4-(1-cyclopentenyl)morpholine involves a three-step sequence:
-
Enamine Formation: Cyclopentanone is reacted with morpholine, a secondary amine, typically in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). The reaction is driven to completion by the removal of water, usually with a Dean-Stark apparatus.[1][6]
-
Reaction with Electrophiles: The resulting enamine, 4-(1-cyclopentenyl)morpholine, possesses a nucleophilic α-carbon due to the electron-donating effect of the nitrogen atom.[4] This allows it to react with a wide range of electrophiles.[2][3]
-
Alkylation: Reaction with activated alkyl halides (e.g., allylic, benzylic, or α-halo ketones) introduces an alkyl group.[3][5]
-
Acylation: Reaction with acyl halides yields 1,3-dicarbonyl compounds.[3][5]
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors) results in the formation of 1,5-dicarbonyl structures.[3][7]
-
-
Hydrolysis: The intermediate iminium salt formed after the electrophilic attack is readily hydrolyzed with dilute aqueous acid to regenerate the carbonyl group, yielding the final α-substituted cyclopentanone.[2][3][4]
Application Notes
1. Synthesis of 2-Alkylcyclopentanones The reaction of 4-(1-cyclopentenyl)morpholine with electrophilic alkylating agents is a reliable method for producing 2-monoalkylated cyclopentanones. The best electrophiles for this reaction are those that are reactive towards SN2 displacement, such as allylic, benzylic, and propargylic halides.[5] This transformation is crucial for building molecular complexity and is widely used in natural product synthesis and medicinal chemistry.
2. Synthesis of 2-Acylcyclopentanones (Cyclic 1,3-Diketones) Acylation of 4-(1-cyclopentenyl)morpholine with acyl chlorides or anhydrides provides a direct route to 2-acylcyclopentanones.[5] These resulting 1,3-diketone motifs are versatile synthetic intermediates, readily undergoing further transformations to construct more complex heterocyclic and carbocyclic systems.
3. Michael-Stork Addition for 1,5-Dicarbonyl Synthesis The conjugate addition of 4-(1-cyclopentenyl)morpholine to α,β-unsaturated systems, such as methyl vinyl ketone or allenyl ketones, is an effective carbon-carbon bond-forming reaction.[3][7] This Michael-Stork addition leads to the formation of a 1,5-dicarbonyl relationship after hydrolysis. In some cases, the initial adduct can undergo subsequent intramolecular reactions, as seen in the reaction with allenyl methyl ketone, which can lead to the formation of bicyclic products like 8-oxobicyclo[3.2.1]octane derivatives.[7]
Data Presentation
The following table summarizes representative reactions involving 4-(1-cyclopentenyl)morpholine with various electrophiles. Yields are highly dependent on the specific substrate and reaction conditions.
| Electrophile (Michael Acceptor) | Product Type | Conditions | Yield (%) | Reference |
| Allenyl stannyl ester | Michael Adduct | Benzene, rt | 82 | [7] |
| Allenyl methyl ester | Michael Adduct | Benzene, rt | 54 | [7] |
| Allenyl ester | Michael Adduct | Benzene, rt | 42 | [7] |
| Allenyl ketone | Michael Adduct | Benzene, rt | 61 | [7] |
| Allenyl methyl ketone | Bicyclic Adduct | Benzene, rt | 67 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4-(1-Cyclopentenyl)morpholine
This protocol describes the formation of the enamine from cyclopentanone and morpholine.
-
Apparatus Setup: To a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, add cyclopentanone (1.0 eq.), morpholine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01 eq.).
-
Solvent Addition: Add a suitable solvent for azeotropic removal of water, such as toluene or benzene.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.
-
Workup: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. The crude 4-(1-cyclopentenyl)morpholine can be purified by vacuum distillation. The enamine is sensitive to moisture and should be used directly or stored under an inert atmosphere.[6]
Protocol 2: General Protocol for α-Alkylation
This protocol outlines the alkylation of the pre-formed enamine.
-
Reaction Setup: Dissolve 4-(1-cyclopentenyl)morpholine (1.0 eq.) in a dry, aprotic solvent (e.g., dioxane, THF, or benzene) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.0-1.1 eq.) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture for several hours (typically 12-24 hours). The reaction progress can be monitored by TLC or GC-MS. Formation of a precipitate (the iminium salt) is often observed.
-
Hydrolysis: Upon completion, add an aqueous acid solution (e.g., 10% HCl) to the reaction mixture and stir vigorously for 1-2 hours to effect hydrolysis of the iminium salt.[1]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-alkylcyclopentanone can be purified by column chromatography.
Protocol 3: Michael-Stork Addition to an Allenyl Ketone
This protocol is adapted from the reaction of 4-(1-cyclopentenyl)morpholine with allenyl carbonyl compounds.[7]
-
Reaction Setup: To a solution of the allenyl ketone (1.0 eq.) in dry benzene, add 4-(1-cyclopentenyl)morpholine (2.0 eq.) at ambient temperature under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Hydrolysis & Workup: Upon completion, add a saturated aqueous solution of NH₄Cl to hydrolyze the intermediate.
-
Extraction: Extract the mixture with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the functionalized cyclopentanone product.[7]
Visualizations
Caption: Workflow for the synthesis of 4-(1-cyclopentenyl)morpholine.
Caption: General workflow of the Stork enamine synthesis.
Caption: Logical pathway for the Michael-Stork addition reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 3. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 4. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. wise.fau.edu [wise.fau.edu]
Application Note: Synthesis of 1,1'-(Cyclopentane-1,3-diyl)dimorpholine via Michael Addition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1,1'-(cyclopentane-1,3-diyl)dimorpholine through a Michael addition reaction. The procedure involves the addition of morpholine to the enamine, 4-(1-cyclopenten-1-yl)morpholine. This application note includes a step-by-step methodology, a summary of expected quantitative data, and a visual representation of the experimental workflow. This synthesis is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the morpholine moiety in bioactive compounds.
Introduction
The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene.[1][2] In this application, we describe the addition of a secondary amine, morpholine, to an enamine, 4-(1-cyclopenten-1-yl)morpholine. Enamines, being nucleophilic at the β-carbon, can also act as Michael acceptors in the presence of a suitable nucleophile.[1] The resulting 1,3-disubstituted cyclopentane scaffold is a common structural motif in various biologically active molecules and can be a valuable building block in drug discovery programs.
Experimental Protocol
This protocol is based on general procedures for Michael additions of amines to activated olefins.[2]
Materials:
-
4-(1-Cyclopenten-1-yl)morpholine
-
Morpholine
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexanes (for chromatography)
-
Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Infrared spectrometer
-
Mass spectrometer
Procedure:
-
Preparation of the Enamine (4-(1-cyclopenten-1-yl)morpholine):
-
This starting material can be synthesized from cyclopentanone and morpholine. A general procedure for enamine synthesis involves refluxing a ketone (1.0 eq) with a secondary amine (1.2 eq) in a solvent like toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove water.[3] The product is then purified by distillation.
-
-
Michael Addition Reaction:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(1-cyclopenten-1-yl)morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
To this solution, add morpholine (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
For enhanced reactivity, the reaction can be heated to reflux (approximately 66 °C in THF).
-
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure 1,1'-(cyclopentane-1,3-diyl)dimorpholine.
-
Data Presentation
Table 1: Reaction Parameters and Expected Yield
| Parameter | Value |
| Reactant 1 | 4-(1-Cyclopenten-1-yl)morpholine |
| Reactant 2 | Morpholine |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature to 66 °C (Reflux) |
| Reaction Time | 24 - 48 hours |
| Expected Yield | 60 - 80% (Estimated) |
Table 2: Spectroscopic Data for 1,1'-(Cyclopentane-1,3-diyl)dimorpholine (Expected)
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): 3.6-3.8 (m, 8H, -O-CH ₂-CH₂-N-), 2.4-2.8 (m, 8H, -O-CH₂-CH ₂-N-), 1.5-2.2 (m, 7H, cyclopentyl protons) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~67 (-O-C H₂-CH₂-N-), ~50 (-O-CH₂-C H₂-N-), ~60 (C1 and C3 of cyclopentyl), ~40 (C2 of cyclopentyl), ~30-35 (C4 and C5 of cyclopentyl) |
| IR (KBr, cm⁻¹) | ν: ~2950 (C-H stretch), ~2850 (C-H stretch), ~1115 (C-O-C stretch) |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₃H₂₄N₂O₂ |
Visualizations
Caption: Experimental workflow for the synthesis of 1,1'-(cyclopentane-1,3-diyl)dimorpholine.
Discussion
The described protocol offers a straightforward method for the synthesis of 1,1'-(cyclopentane-1,3-diyl)dimorpholine. The reaction conditions are mild, and the purification can be achieved using standard laboratory techniques. The final product is a versatile intermediate that can be further functionalized, making it a valuable tool for the synthesis of novel chemical entities in drug discovery and development. The morpholine substructure is a common feature in many approved drugs, and its incorporation into a cyclopentane scaffold provides a three-dimensional structure that can be explored for its interaction with various biological targets.
References
The Evolving Role of Morpholine Enamines in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine, a privileged heterocyclic motif in medicinal chemistry, has found extensive application in the synthesis of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including its influence on aqueous solubility and metabolic stability, make it a valuable component in drug design.[3][4] In the realm of asymmetric organocatalysis, enamines derived from secondary amines have emerged as powerful tools for the construction of chiral molecules. While pyrrolidine and piperidine enamines have historically dominated the field due to their high reactivity, recent advancements have brought the less reactive, yet potentially more selective, morpholine enamines into the spotlight.[5][6]
The perceived lower reactivity of morpholine enamines stems from the electron-withdrawing effect of the oxygen atom and the pronounced pyramidalization of the nitrogen, which decreases the nucleophilicity of the enamine.[5][6] However, innovative catalyst design, particularly the development of chiral β-morpholine amino acids, has overcome these limitations, leading to highly efficient and stereoselective transformations.[2][6] These novel catalysts have demonstrated remarkable activity in key carbon-carbon bond-forming reactions, offering excellent yields, diastereoselectivities, and enantioselectivities.[2][6]
These application notes provide a comprehensive overview of the role of morpholine enamines in asymmetric synthesis, with a focus on a highly efficient 1,4-addition reaction. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to guide researchers in leveraging this emerging class of organocatalysts.
Application Note 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by Chiral β-Morpholine Amino Acids
This section details the application of a novel class of β-morpholine amino acid organocatalysts in the asymmetric Michael addition of aldehydes to nitroolefins. This reaction is a powerful tool for the synthesis of enantioenriched γ-nitro carbonyl compounds, which are versatile intermediates in the preparation of various bioactive molecules.
Logical Relationship of Catalyst Synthesis and Application
Caption: Synthesis of chiral β-morpholine amino acid catalysts and their application in asymmetric Michael additions.
Quantitative Data Summary
The following table summarizes the performance of a key β-morpholine amino acid catalyst in the 1,4-addition of various aldehydes to nitrostyrene derivatives. The data highlights the excellent yields, diastereoselectivities (d.e.), and enantioselectivities (e.e.) achieved with this system.[6]
| Entry | Aldehyde | Nitroolefin | Yield (%) | d.e. (%) | e.e. (%) |
| 1 | Propanal | (E)-β-Nitrostyrene | 95 | 98 | 90 |
| 2 | Butanal | (E)-β-Nitrostyrene | 96 | 99 | 92 |
| 3 | Pentanal | (E)-β-Nitrostyrene | 94 | 99 | 94 |
| 4 | Hexanal | (E)-β-Nitrostyrene | 92 | 99 | 95 |
| 5 | Isovaleraldehyde | (E)-β-Nitrostyrene | 90 | 95 | 85 |
| 6 | Butanal | (E)-4-Chloro-β-nitrostyrene | 95 | 98 | 93 |
| 7 | Butanal | (E)-4-Methyl-β-nitrostyrene | 97 | 99 | 91 |
| 8 | Butanal | (E)-2-Chloro-β-nitrostyrene | 88 | 92 | 88 |
Reaction conditions: Aldehyde (1.1 eq.), nitroolefin (1.0 eq.), catalyst (1 mol%), i-PrOH, -10 °C, 24-72 h.[6]
Experimental Protocols
1. General Procedure for the Synthesis of β-Morpholine Amino Acid Catalysts:
The synthesis of the chiral β-morpholine amino acid catalysts starts from commercially available amino acids and epichlorohydrin.[2] A detailed, multi-step synthesis is described in the literature, involving the formation of a morpholinone intermediate followed by ring opening and functional group manipulations.[2]
2. General Procedure for the Asymmetric Michael Addition:
To a solution of the nitroolefin (0.5 mmol) and the β-morpholine amino acid catalyst (0.005 mmol, 1 mol%) in isopropanol (1.0 mL) at -10 °C was added the aldehyde (0.55 mmol, 1.1 eq.). The reaction mixture was stirred at this temperature for the time indicated by TLC analysis (typically 24-72 hours). Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired γ-nitro carbonyl compound.[6]
Reaction Mechanism and Stereochemical Model
The reaction proceeds through a classic enamine catalysis cycle. The chiral β-morpholine amino acid catalyst reacts with the aldehyde to form a chiral enamine intermediate. This enamine then attacks the nitroolefin in a stereoselective manner. The stereochemical outcome is controlled by the catalyst's structure, which creates a chiral environment around the reacting molecules. Computational studies have revealed the transition state of the reaction, highlighting the crucial role of the carboxylic acid group on the morpholine catalyst in facilitating the proton transfer step and controlling the stereoselectivity.[2][6]
Caption: Enamine catalytic cycle for the asymmetric Michael addition.
Broader Applications and Future Outlook
While the Michael addition to nitroolefins is a well-developed application, the potential of morpholine enamines in other asymmetric transformations is an active area of research. Their unique reactivity profile suggests they may offer advantages in reactions where traditional, more reactive enamines lead to side reactions or poor selectivity. Future research will likely focus on expanding the scope of morpholine enamine catalysis to include:
-
Aldol reactions: Developing highly stereoselective aldol reactions for the synthesis of chiral β-hydroxy carbonyl compounds.
-
Mannich reactions: Creating efficient protocols for the synthesis of chiral β-amino carbonyl compounds.
-
Michael additions to other acceptors: Exploring the use of morpholine enamines with a wider range of Michael acceptors, such as enones and enoates.
The continued development of novel chiral morpholine-based catalysts holds significant promise for advancing the field of asymmetric organocatalysis and providing new tools for the efficient synthesis of complex chiral molecules relevant to the pharmaceutical and agrochemical industries. The inherent properties of the morpholine scaffold, combined with the tunability of chiral catalysts, pave the way for the discovery of new and highly selective transformations.[1][3]
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 3. Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Morpholine, 4-(1-cyclopenten-1-yl)-
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Morpholine, 4-(1-cyclopenten-1-yl)-.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Morpholine, 4-(1-cyclopenten-1-yl)-, a common enamine formed from the reaction of cyclopentanone and morpholine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient water removal. The formation of enamines is a reversible reaction, and the presence of water can shift the equilibrium back to the reactants.[1] | Use a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene or benzene.[2][3] Ensure the apparatus is properly set up and the solvent is refluxing to effectively trap water. Alternatively, drying agents like molecular sieves can be used.[1] |
| Inactive catalyst or insufficient amount. An acid catalyst is typically required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by morpholine.[3][4] | Use a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH).[2] Ensure the catalyst is not degraded. If the reaction is still slow, a slight increase in the catalyst loading can be attempted, but be mindful of potential side reactions. | |
| Low reaction temperature. | Ensure the reaction mixture is heated to the reflux temperature of the solvent to facilitate both the reaction rate and the azeotropic removal of water. | |
| Product Decomposes or is Lost During Workup/Purification | Hydrolysis of the enamine. Enamines are sensitive to water and can readily hydrolyze back to the corresponding ketone and amine, especially in the presence of acid.[2] | Perform the workup and purification steps under anhydrous conditions as much as possible. Avoid acidic aqueous solutions during the workup. Distillation should be performed promptly after the reaction. |
| Polymerization of the enamine. Enamines can be unstable and may polymerize, especially if traces of acid are present upon standing. | Distill the product immediately after the reaction. For storage, keep the purified enamine in a refrigerator under an inert atmosphere.[2] | |
| Formation of Side Products | Aldol condensation of cyclopentanone. This can occur as a side reaction, especially under basic conditions, leading to the formation of a dimer and its corresponding enamine. | While the enamine synthesis is acid-catalyzed, ensure no basic impurities are present in the starting materials. |
| Bis-alkylation or other secondary reactions. | Use a slight excess of morpholine to ensure complete conversion of the cyclopentanone and minimize self-condensation.[2] A molar ratio of 1.2 to 1.5 of morpholine to cyclopentanone is often recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of Morpholine, 4-(1-cyclopenten-1-yl)-?
A1: The synthesis involves the acid-catalyzed reaction of cyclopentanone with morpholine, with the removal of water to drive the reaction to completion. This is a classic example of enamine formation.
Q2: Why is an acid catalyst, such as p-toluenesulfonic acid, necessary?
A2: The acid catalyst protonates the carbonyl oxygen of cyclopentanone, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of morpholine.[3][4]
Q3: What is the purpose of using a Dean-Stark apparatus?
A3: The formation of the enamine is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, removing this water will shift the reaction equilibrium towards the product side, thus increasing the yield. A Dean-Stark apparatus is used to azeotropically remove the water as it is formed during the reaction.[1][2]
Q4: I am observing a yellowish color in my final product, even after distillation. Is this normal?
A4: A pale yellow color in the distilled product is not uncommon and may not necessarily indicate impurity. However, significant darkening or the formation of a precipitate upon standing could be a sign of decomposition or polymerization.[2] It is recommended to use the freshly distilled enamine for subsequent reactions.
Q5: Can I use other secondary amines for this reaction?
A5: Yes, other cyclic secondary amines like pyrrolidine and piperidine are commonly used to form enamines from ketones. The reactivity of the resulting enamine can be influenced by the choice of the amine.
Experimental Protocols
Synthesis of Morpholine, 4-(1-cyclopenten-1-yl)-
This protocol is adapted from established procedures for enamine synthesis.
Materials:
-
Cyclopentanone
-
Morpholine
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (solvent)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a stirrer
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add cyclopentanone, morpholine (in a 1:1.2 to 1:1.5 molar ratio), a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain Morpholine, 4-(1-cyclopenten-1-yl)- as a colorless to pale yellow liquid.
| Parameter | Value | Reference |
| Cyclopentanone:Morpholine Molar Ratio | 1 : 1.5 | [5] |
| Solvent | Benzene (Toluene is a safer alternative) | [5] |
| Reported Yield | 89% | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of Morpholine, 4-(1-cyclopenten-1-yl)-.
Reaction Mechanism and Potential Side Reaction
Caption: Main reaction pathway and a potential side reaction.
References
Technical Support Center: Purification of 4-(1-Cyclopentenyl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(1-cyclopentenyl)morpholine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this enamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 4-(1-cyclopentenyl)morpholine?
A1: The most common impurities are typically unreacted starting materials, namely cyclopentanone and morpholine. Additionally, due to the susceptibility of enamines to hydrolysis, cyclopentanone and morpholine can also be present as byproducts of degradation, especially if the crude product has been exposed to water or acidic conditions.
Q2: Why is my purified 4-(1-cyclopentenyl)morpholine turning yellow upon storage?
A2: Yellowing of enamines upon storage is a known issue and is often attributed to slow oxidation or polymerization. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8°C) to minimize degradation.[1]
Q3: Can I use standard silica gel for column chromatography of 4-(1-cyclopentenyl)morpholine?
A3: It is generally not recommended to use standard, untreated silica gel for the chromatography of enamines like 4-(1-cyclopentenyl)morpholine. Silica gel is acidic and can cause the hydrolysis of the enamine back to its corresponding ketone (cyclopentanone) and amine (morpholine), leading to significant product loss. If silica gel is to be used, it must be deactivated with a base such as triethylamine.
Q4: What is "oiling out," and how can I prevent it during recrystallization?
A4: "Oiling out" is the separation of a dissolved compound as a liquid phase instead of solid crystals upon cooling. This can be prevented by ensuring the solution is not overly concentrated and by employing a slow cooling rate. Using a different solvent system or a combination of solvents can also help to promote proper crystal formation.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 4-(1-cyclopentenyl)morpholine.
Distillation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Product co-distills with impurities. | Boiling points of the product and impurities are too close. | - Ensure the distillation is performed under a high vacuum to lower the boiling points and potentially increase the boiling point difference between the product and impurities.- Use a fractional distillation column with a higher number of theoretical plates for better separation. |
| Product decomposes in the distillation flask. | The distillation temperature is too high. | - Lower the pressure to reduce the boiling point of the compound.- Ensure the heating mantle is not set to an excessively high temperature. |
| Low recovery of the product. | - Incomplete distillation.- Hydrolysis of the enamine due to residual water or acidic contaminants. | - Ensure the distillation is carried to completion.- Thoroughly dry the crude product and all glassware before distillation. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Streaking or tailing of the compound on the TLC plate/column. | The compound is interacting too strongly with the stationary phase. | - Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to neutralize acidic sites on the stationary phase.- Consider using a less acidic stationary phase, such as neutral or basic alumina. |
| Product is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
| Multiple spots on TLC after purification, indicating the presence of impurities. | - Incomplete separation.- Decomposition of the product on the column. | - Optimize the eluent system for better separation.- Use a deactivated stationary phase (e.g., basic alumina or triethylamine-treated silica gel) to prevent hydrolysis. |
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| The compound "oils out" instead of crystallizing. | - The solution is too concentrated.- The cooling rate is too fast. | - Dilute the solution with more solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | The solution is not saturated. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Low yield of crystals. | The compound is too soluble in the chosen solvent, even at low temperatures. | - Choose a different solvent in which the compound is less soluble at low temperatures.- Use a mixture of a "good" solvent and a "poor" solvent (antisolvent). |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from a procedure for a similar enamine, 1-morpholino-1-cyclohexene.[1]
-
Preparation: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is thoroughly dry.
-
Charging the Flask: Place the crude 4-(1-cyclopentenyl)morpholine into the distillation flask.
-
Distillation:
-
Gradually reduce the pressure using a vacuum pump.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at 105-106 °C under a pressure of 12 mmHg.
-
-
Storage: Store the purified, colorless liquid under an inert atmosphere at 2-8°C.
Protocol 2: Purification by Column Chromatography on Basic Alumina
-
Column Packing:
-
Prepare a slurry of basic alumina in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow the solvent to drain, ensuring the alumina is packed evenly without any air bubbles.
-
-
Sample Loading:
-
Dissolve the crude 4-(1-cyclopentenyl)morpholine in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the alumina column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact gradient should be determined by thin-layer chromatography (TLC) analysis.
-
-
Fraction Collection: Collect fractions and monitor the purity of each fraction using TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude 4-(1-cyclopentenyl)morpholine in a suitable organic solvent (e.g., diethyl ether).
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether) with stirring until precipitation is complete.
-
Collect the precipitated hydrochloride salt by vacuum filtration and wash it with cold diethyl ether.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
-
Drying: Dry the crystals under vacuum.
-
(Optional) Free Base Regeneration: To obtain the free enamine, dissolve the purified salt in water, basify the solution (e.g., with NaOH), and extract the product with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| Boiling Point | 105-106 °C at 12 mmHg |
| Density | 0.957 g/mL at 25 °C |
| Refractive Index | 1.512 |
Visualizations
Caption: Experimental workflow for the purification of 4-(1-cyclopentenyl)morpholine.
References
Technical Support Center: Synthesis of 4-(1-Cyclopentenyl)morpholine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(1-cyclopentenyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing 4-(1-cyclopentenyl)morpholine?
The most common and effective method is the Stork enamine synthesis, which involves the acid-catalyzed reaction of cyclopentanone with morpholine.[1][2][3] This reaction is a condensation reaction where a molecule of water is eliminated.
Q2: What is the role of the acid catalyst in this synthesis?
An acid catalyst, such as p-toluenesulfonic acid (p-TSA), is used to protonate the carbonyl oxygen of cyclopentanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of morpholine.[2]
Q3: Why is a Dean-Stark apparatus used in this reaction?
The formation of the enamine is a reversible reaction. A Dean-Stark apparatus is used to azeotropically remove the water that is formed as a byproduct during the reaction.[2][4] This shifts the equilibrium towards the formation of the enamine product, thereby increasing the yield.
Q4: What is a typical yield for this synthesis?
Reported yields for the synthesis of 4-(1-cyclopentenyl)morpholine are generally good, often ranging from 72% to 89% under optimized conditions.[4][5]
Q5: How can I monitor the progress of the reaction?
Monitoring the reaction can be challenging using Thin Layer Chromatography (TLC) as cyclopentanone can be difficult to visualize.[6] An alternative method is to use Infrared (IR) spectroscopy to check for the disappearance of the ketone carbonyl peak (around 1740 cm⁻¹) from the starting material.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if available.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or inefficient water removal. | 1. Ensure the reaction is refluxed for an adequate amount of time (typically 4-5 hours) and that water is continuously collected in the Dean-Stark trap.[4] |
| 2. Hydrolysis of the enamine product: The enamine is sensitive to moisture and can hydrolyze back to the starting materials.[4] | 2. Ensure all glassware is thoroughly dried before use and that anhydrous solvents are used. Work up the reaction mixture promptly after completion. | |
| 3. Degradation of the enamine: Enamines can be unstable if left for extended periods, especially if not stored under an inert atmosphere. | 3. It is often best to use the enamine in the subsequent reaction step immediately after its formation and purification. If storage is necessary, keep it under a nitrogen atmosphere at a low temperature.[5] | |
| 4. Poor quality reagents: Impurities in cyclopentanone, morpholine, or the solvent can interfere with the reaction. | 4. Use freshly distilled cyclopentanone and morpholine. Ensure the solvent is of an appropriate grade and dry. | |
| Difficulty in Product Purification | 1. Product is an oil: 4-(1-Cyclopentenyl)morpholine is typically a colorless to pale yellow oil, which can make handling and purification challenging.[5][7] | 1. Purify the crude product by vacuum distillation to obtain the pure enamine.[2][4] |
| 2. Contamination with starting materials: Incomplete reaction can lead to contamination of the product with unreacted cyclopentanone and morpholine. | 2. Ensure the reaction goes to completion by monitoring it. An excess of morpholine can be used to drive the reaction forward, and this can be removed during vacuum distillation.[4] | |
| Reaction Fails to Start | 1. Inactive catalyst: The acid catalyst may be old or hydrated. | 1. Use a fresh bottle of p-toluenesulfonic acid monohydrate or dry the existing catalyst. |
| 2. Low reaction temperature: The temperature may not be high enough for the azeotropic removal of water. | 2. Ensure the reaction mixture is refluxing vigorously in the solvent (e.g., toluene or benzene). |
Quantitative Data Summary
| Reactants | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| Cyclopentanone, Morpholine | Benzene | None specified | Not specified | 89 | [5] |
| Cyclohexanone, Morpholine | Toluene | p-Toluenesulfonic acid | 4-5 hours | 72-80 | [4] |
Note: The second entry uses cyclohexanone, which is structurally similar to cyclopentanone and provides a relevant comparison for this type of enamine synthesis.
Experimental Protocol
This protocol is adapted from a standard procedure for the synthesis of enamines from cyclic ketones.[4][5]
Materials:
-
Cyclopentanone
-
Morpholine
-
p-Toluenesulfonic acid monohydrate
-
Toluene (anhydrous)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a 1 L round-bottom flask, add a solution of cyclopentanone (e.g., 1.50 moles), morpholine (e.g., 1.80 moles, an excess is used), and p-toluenesulfonic acid (e.g., 1.5 g) in 300 mL of anhydrous toluene.[4]
-
Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.
-
Heat the mixture to a reflux. The azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for approximately 4-5 hours, or until water ceases to be collected in the trap.[4]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Set up a distillation apparatus. Remove the toluene at atmospheric pressure.
-
The product, 4-(1-cyclopentenyl)morpholine, is then purified by vacuum distillation. The boiling point is reported to be 105-106 °C at 12 mm Hg.[7]
Visualizations
Caption: Experimental workflow for the synthesis of 4-(1-cyclopentenyl)morpholine.
Caption: Simplified reaction mechanism for the formation of 4-(1-cyclopentenyl)morpholine.
References
- 1. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. N-(1-Cyclopenten-1-yl)morpholine | 936-52-7 [chemicalbook.com]
Technical Support Center: Morpholine Enamine Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the formation of morpholine enamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the formation of morpholine enamines?
A1: The most prevalent side reactions include:
-
Hydrolysis of the enamine: Enamines are susceptible to hydrolysis, especially in the presence of water and acid, which reverts them to the starting carbonyl compound and morpholine.[1][2] Rigorous exclusion of water is crucial for a successful reaction.
-
Self-condensation of the starting aldehyde or ketone: Under the reaction conditions, particularly with acid catalysis, the starting carbonyl compound can undergo self-condensation reactions, such as an aldol condensation, leading to undesired byproducts.[3] This is more common with methyl ketones.
-
Formation of aminals: In the initial stages of the reaction, the intermediate carbinolamine can react with another molecule of morpholine to form an aminal, which may be slow to convert to the desired enamine.
-
Polymerization: Some reactive aldehydes or ketones, or even the enamine product itself, can be prone to polymerization, especially in the presence of acid catalysts.[4]
Q2: Why is my enamine yield consistently low?
A2: Low yields in morpholine enamine synthesis can stem from several factors:
-
Incomplete reaction: The formation of enamines is an equilibrium process.[2] Insufficient reaction time or inadequate removal of water will prevent the reaction from going to completion.
-
Side reactions: The side reactions mentioned in Q1 can consume starting materials and reduce the yield of the desired enamine.
-
Reagent purity: The purity of the starting carbonyl compound and morpholine is important. Impurities can interfere with the reaction.
-
Steric hindrance: Highly substituted ketones or bulky secondary amines can slow down the rate of enamine formation.[5]
Q3: How does the choice of secondary amine affect the reaction?
A3: The structure of the secondary amine plays a significant role. Morpholine is a commonly used secondary amine.[6] However, its reactivity can be lower compared to other cyclic amines like pyrrolidine.[7] The electron-withdrawing effect of the ether oxygen in morpholine reduces the nucleophilicity of the nitrogen atom.[6][8]
Q4: Can I use a primary amine to synthesize an enamine?
A4: No, primary amines react with aldehydes and ketones to form imines, not enamines.[3] This is because the intermediate formed from a primary amine still has a proton on the nitrogen, which is preferentially removed to form the C=N double bond of the imine.[1]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incomplete water removal | Use a Dean-Stark apparatus to azeotropically remove water. Ensure the apparatus is properly set up and the solvent forms an azeotrope with water (e.g., toluene, benzene). Alternatively, use a drying agent like molecular sieves or TiCl₄.[1] |
| Equilibrium not driven to product | Increase the reaction time or use a slight excess of morpholine. |
| Insufficient acid catalyst | If using an acid catalyst (e.g., p-toluenesulfonic acid), ensure the correct catalytic amount is used. For some reactive ketones, a catalyst may not be necessary.[3] |
| Low reactivity of starting materials | For less reactive ketones, consider using a more reactive secondary amine like pyrrolidine if the final product allows.[7] Increase the reaction temperature. |
| Impure reagents | Purify the starting aldehyde/ketone and morpholine before use. |
Problem 2: Presence of Significant Amounts of Starting Carbonyl Compound in the Product Mixture
| Possible Cause | Suggested Solution |
| Hydrolysis during workup | Ensure all workup steps are performed under anhydrous conditions until the enamine is isolated or used in the next step. Avoid aqueous washes if possible.[9] |
| Incomplete reaction | See "Incomplete water removal" and "Equilibrium not driven to product" in Problem 1. |
| Reversible reaction | The enamine formation is reversible. Isolate the product promptly after the reaction is complete to prevent it from reverting to the starting materials.[2] |
Problem 3: Formation of a White Precipitate or Polymeric Material
| Possible Cause | Suggested Solution |
| Self-condensation of carbonyl compound | For methyl ketones prone to self-condensation, add TiCl₄ to the reaction mixture to act as a water scavenger and Lewis acid.[3] |
| Polymerization of starting material or product | Lower the reaction temperature. Reduce the concentration of the acid catalyst. Ensure high purity of starting materials.[4] |
Experimental Protocols
General Protocol for Morpholine Enamine Synthesis from Cyclohexanone
This procedure is a general guideline and may require optimization for different substrates.
Materials:
-
Cyclohexanone
-
Morpholine
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add cyclohexanone (1.0 eq) and anhydrous toluene.
-
Add morpholine (1.1 - 1.5 eq) to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 eq).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the solvent under reduced pressure. The crude enamine can often be used directly in the next step or purified by vacuum distillation.
Visualizations
Caption: General pathway for the formation of a morpholine enamine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Enamines — Making Molecules [makingmolecules.com]
- 3. Enamine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Enamine formation from cyclic ketones [digital.maag.ysu.edu]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
stability and storage conditions for Morpholine, 4-(1-cyclopenten-1-yl)-
For researchers, scientists, and drug development professionals utilizing Morpholine, 4-(1-cyclopenten-1-yl)- (CAS No. 936-52-7), this technical support center provides essential information on its stability, storage, and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Morpholine, 4-(1-cyclopenten-1-yl)-?
A1: To ensure the stability and longevity of Morpholine, 4-(1-cyclopenten-1-yl)-, it is crucial to adhere to the following storage conditions. These are based on information from various chemical suppliers and safety data sheets.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes degradation and maintains chemical stability. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, opaque container. | Protects from moisture and light, which can promote degradation. |
| Location | Well-ventilated, dry, and cool place. | Ensures a stable environment and safety. |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. | The compound is a flammable liquid and vapor. |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids. | Avoids potentially vigorous and hazardous reactions. |
Q2: What is the expected shelf life of Morpholine, 4-(1-cyclopenten-1-yl)-?
A2: While specific shelf-life data from manufacturers is not always publicly available, when stored under the recommended conditions (refrigerated, dry, inert atmosphere), the compound is expected to be stable for at least one to two years. For long-term storage or critical applications, it is advisable to re-analyze the purity of the compound periodically.
Q3: What are the primary degradation pathways for this compound?
A3: As an enamine, the primary degradation pathway for Morpholine, 4-(1-cyclopenten-1-yl)- is hydrolysis.[1] This reaction is catalyzed by the presence of water, especially under acidic conditions, and results in the cleavage of the carbon-nitrogen double bond to yield cyclopentanone and morpholine. It is crucial to handle the compound under anhydrous conditions to prevent this degradation.[1]
Q4: What are the known incompatibilities for Morpholine, 4-(1-cyclopenten-1-yl)-?
A4: The compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions, decomposition, and the release of hazardous fumes.
Troubleshooting Guide
Problem 1: My reaction yield is consistently low when using Morpholine, 4-(1-cyclopenten-1-yl)-.
-
Possible Cause 1: Degradation of the enamine due to moisture.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). Simply adding water to an enamine can be sufficient to cause hydrolysis.[1]
-
-
Possible Cause 2: Improper storage of the enamine.
-
Solution: Verify that the compound has been stored at the recommended 2-8°C in a tightly sealed container. If the compound has been stored for an extended period or improperly, its purity may be compromised. Consider purifying the enamine by distillation before use.
-
-
Possible Cause 3: Competing side reactions.
-
Solution: In alkylation reactions (Stork enamine alkylation), ensure that the alkylating agent is sufficiently reactive (e.g., allylic or benzylic halides). Less reactive alkyl halides may lead to N-alkylation as a side reaction. For aldehydes, yields are often better with allyl halides.[1]
-
Problem 2: I am observing unexpected byproducts in my reaction mixture.
-
Possible Cause 1: Hydrolysis of the enamine.
-
Solution: The presence of cyclopentanone and morpholine as byproducts is a strong indicator of hydrolysis. Rigorously exclude water from your reaction system.
-
-
Possible Cause 2: Oxidation of the enamine.
-
Solution: While less common than hydrolysis, enamines can be susceptible to oxidation. Degas your solvents and maintain an inert atmosphere throughout the experiment.
-
-
Possible Cause 3: Thermal degradation.
-
Solution: Although the morpholine moiety is thermally stable up to 150°C, the overall stability of the enamine at elevated temperatures may be lower. If your reaction requires high temperatures, consider if this could be a contributing factor and explore milder reaction conditions if possible.
-
Problem 3: The purity of my stored Morpholine, 4-(1-cyclopenten-1-yl)- seems to have decreased over time.
-
Possible Cause 1: Gradual hydrolysis from atmospheric moisture.
-
Solution: Even with a tightly sealed container, repeated opening and closing can introduce moisture. For long-term storage, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere.
-
-
Possible Cause 2: Exposure to light.
-
Solution: Photodegradation can occur with some amine-containing compounds.[1] Store the compound in an amber or otherwise opaque vial to protect it from light.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing Chemical Stability
This protocol is a general guideline for assessing the stability of Morpholine, 4-(1-cyclopenten-1-yl)- under various pH conditions.
-
Preparation of Buffer Solutions:
-
Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate-buffered saline), and pH 9 (e.g., borate buffer).
-
-
Sample Preparation:
-
Prepare a stock solution of Morpholine, 4-(1-cyclopenten-1-yl)- in an anhydrous organic solvent (e.g., acetonitrile or DMSO) at a concentration of 10 mM.
-
-
Incubation:
-
In separate, sealed vials, dilute the stock solution with each buffer to a final concentration of 100 µM.
-
Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).
-
-
Time Points:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.
-
-
Analysis:
-
Immediately analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Visualizations
Diagram 1: Logical Workflow for Stability Assessment
Caption: Workflow for handling, using, and troubleshooting experiments with Morpholine, 4-(1-cyclopenten-1-yl)-.
References
troubleshooting low conversion in enamine alkylation reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates or other issues in enamine alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: My enamine alkylation reaction has a very low yield. What are the most common causes?
Low conversion in enamine alkylation can stem from several factors throughout the three main stages of the reaction: enamine formation, alkylation, and hydrolysis.[1][2][3] The most frequent issues include:
-
Inefficient Enamine Formation: The equilibrium for enamine formation may not favor the product. This is often due to the presence of water, which can hydrolyze the enamine back to the starting carbonyl and secondary amine.[4][5][6]
-
Poor Nucleophilicity of the Enamine: The enamine's reactivity is influenced by the parent ketone and the secondary amine used. Steric hindrance can reduce nucleophilicity.[7][8]
-
Unreactive Alkylating Agent: Enamines are considered moderate nucleophiles and react best with highly reactive electrophiles.[8][9] Simple primary alkyl halides may give low to moderate yields, while secondary and tertiary halides are generally poor substrates.[10][11]
-
N-Alkylation instead of C-Alkylation: A common side reaction is the alkylation of the nitrogen atom of the enamine, forming a quaternary ammonium salt.[11][12] This is particularly prevalent with aldehyde enamines.[12]
-
Decomposition or Side Reactions: The starting materials or intermediates may decompose under the reaction conditions. For example, aldehydes can undergo self-condensation (aldol reaction).[5]
Q2: How can I ensure complete formation of the enamine before adding my alkylating agent?
Maximizing enamine concentration is critical for a successful alkylation. The formation of an enamine from a ketone or aldehyde and a secondary amine is a reversible condensation reaction that produces water.[4] To drive the equilibrium towards the enamine product, this water must be removed.[6]
Strategies for Water Removal:
-
Azeotropic Distillation: Refluxing the reaction in a solvent like benzene or toluene with a Dean-Stark trap physically removes water as it forms.
-
Dehydrating Agents: Adding a water scavenger, such as titanium tetrachloride (TiCl₄) or anhydrous magnesium sulfate (MgSO₄), can effectively remove water from the reaction mixture.[13]
Monitoring the reaction by TLC or NMR spectroscopy can confirm the disappearance of the starting carbonyl compound before you proceed with the alkylation step.
Q3: I am observing a significant amount of N-alkylation. How can I promote C-alkylation?
While enamines have nucleophilic character at the α-carbon, the nitrogen atom is also nucleophilic and can compete for the electrophile.[14][15]
Methods to Favor C-Alkylation:
-
Choice of Amine: Using sterically hindered secondary amines can disfavor N-alkylation.
-
Metalloenamines: For less reactive alkyl halides, forming a metalloenamine (also known as an aza-enolate) can enhance C-alkylation. This involves treating the corresponding imine with a strong base or a Grignard reagent, which increases the nucleophilicity of the α-carbon.[13][15]
-
Reactive Electrophiles: Using more reactive alkylating agents, such as allylic or benzylic halides, tends to favor the desired C-alkylation.[10][11]
Q4: My alkylating agent is not reacting with the enamine. What can I do to improve reactivity?
Enamines are less nucleophilic than their enolate counterparts, so the choice of alkylating agent is crucial.[9]
Troubleshooting Low Reactivity:
-
Increase Electrophilicity: The reaction works best with strong electrophiles.[8] Consider using alkyl halides that are activated, such as allyl, benzyl, or propargyl halides.[11] α-Halo ketones and esters are also excellent electrophiles.[9]
-
Change the Leaving Group: If using an alkyl halide, switching from chloride to bromide or iodide will increase the reactivity (I > Br > Cl).
-
Increase Temperature: Enamine alkylations often require heating (reflux) for extended periods to proceed to completion.[9]
-
Solvent Choice: The choice of solvent can influence reaction rates. Aprotic solvents like dioxane, THF, benzene, or toluene are commonly used.
Q5: I am seeing polyalkylation products. I thought this was less of a problem with enamines?
While enamine alkylation is known to minimize the polyalkylation issues that are common with enolate alkylations, it can still occur.[3][14][16] After the initial C-alkylation, the resulting iminium salt can equilibrate with a new, alkylated enamine, which can then react a second time if unreacted alkylating agent remains.
To Minimize Polyalkylation:
-
Control Stoichiometry: Use a molar ratio of enamine to alkylating agent that is close to 1:1. A slight excess of the enamine can sometimes be beneficial.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, reducing the chance of a second alkylation event.
Troubleshooting Workflow
This decision tree can help diagnose and resolve common issues with low conversion in enamine alkylation reactions.
Data Summary: Influence of Reaction Parameters
The following table summarizes the qualitative impact of key reaction parameters on the yield of enamine alkylation, based on established principles.[7][11][13] Optimal conditions are highly substrate-dependent.
| Parameter | Condition A | Expected Outcome | Condition B | Expected Outcome | Rationale |
| Secondary Amine | Pyrrolidine | High Yield | Diethylamine | Moderate Yield | Cyclic amines like pyrrolidine form more nucleophilic enamines as the alkyl groups are 'tied back'.[4][9] |
| Alkylating Agent | Benzyl Bromide | High Yield | n-Butyl Bromide | Low/Moderate Yield | Activated halides (benzylic, allylic) are more reactive electrophiles suitable for enamines.[11][15] |
| Water Removal | Dean-Stark Trap | High Yield | No Removal | Low Yield | Water hydrolyzes the enamine and shifts the equilibrium away from the desired intermediate.[5][6] |
| Solvent | Dioxane | Good Yield | Ethanol | Poor Yield | Protic solvents can interfere with the enamine by protonating it, reducing its nucleophilicity. |
General Experimental Protocols
The Stork enamine alkylation is a three-step process.[1][2] Below are generalized protocols for each stage.
Step 1: Enamine Formation
This protocol describes the formation of an enamine from a ketone and a secondary amine with azeotropic removal of water.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enamines — Making Molecules [makingmolecules.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Enamines are alkylated by reactive electrophiles [almerja.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Enamine - Wikipedia [en.wikipedia.org]
- 14. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Removal of Morpholine Byproducts from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing morpholine byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is removing morpholine from my reaction mixture challenging?
Morpholine is a basic, water-miscible organic compound.[1] Its high water solubility can make removal by standard liquid-liquid extraction with non-polar organic solvents inefficient.[2] Furthermore, its basic nature can cause issues in purification techniques like silica gel chromatography, leading to peak tailing and poor separation.[2]
Q2: What are the most common methods for removing morpholine byproducts?
The primary methods for removing morpholine byproducts include:
-
Aqueous Workup/Liquid-Liquid Extraction: Utilizing pH adjustment and salting out to improve extraction efficiency.[2]
-
Recrystallization: Often after converting the morpholine-containing compound to a salt to improve crystallization properties.[2]
-
Column Chromatography: With modifications to the mobile phase to improve separation of basic compounds.[2][3]
-
Scavenger Resins: Using solid-supported reagents to selectively bind and remove morpholine.[4][5][6]
Q3: How can I improve the liquid-liquid extraction of a water-soluble morpholine derivative?
To enhance the extraction of highly water-soluble morpholine compounds, consider the following:
-
Salting Out: Add a significant amount of salt, like sodium chloride (NaCl) or potassium carbonate (K2CO3), to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic compound and promoting its transfer to the organic layer.[2]
-
pH Adjustment: Since morpholine is basic, adjusting the pH of the aqueous layer can significantly impact its solubility. Basifying the aqueous layer (e.g., with NaOH or K2CO3) will ensure the morpholine is in its free base form, which is generally less water-soluble than its protonated salt form.[2]
-
Solvent Choice: Employ more polar organic solvents such as dichloromethane (DCM) or ethyl acetate, as they are more effective at extracting morpholine than non-polar solvents like hexanes.[1]
Q4: My morpholine-containing compound is showing significant peak tailing during silica gel chromatography. What can I do?
The basic nitrogen atom in the morpholine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, causing peak tailing.[2] To mitigate this, add a small amount of a basic modifier to your eluent. Common additives include triethylamine (Et3N) or ammonia (often as a solution in methanol). A typical starting concentration is 0.1-2% triethylamine in the mobile phase.[2]
Q5: What are scavenger resins and how do they work for morpholine removal?
Scavenger resins are solid supports functionalized with groups that can react with and bind specific types of molecules.[4][7] For morpholine, which is a secondary amine, scavenger resins with isocyanate or sulfonyl chloride functional groups can be effective.[5][6] The resin-bound byproduct can then be easily removed by filtration, simplifying the purification process.[4][6] This method is particularly advantageous for its simplicity, reduced solvent usage, and compatibility with automated synthesis.[4]
Troubleshooting Guides
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Poor Extraction Efficiency | High water solubility of the morpholine byproduct. | Add brine (saturated NaCl solution) to the aqueous phase ("salting out").[2] Adjust the pH of the aqueous layer to >10 with a base like NaOH to ensure the morpholine is in its free base form.[2] Use a more polar extraction solvent like dichloromethane or ethyl acetate.[1] |
| Emulsion Formation | Presence of detergents or other impurities. | Add brine to the separatory funnel to increase the ionic strength of the aqueous layer.[2] Gently swirl or rock the funnel instead of vigorous shaking.[2] Filter the mixture through a pad of Celite®.[2] |
| Product is in the Aqueous Layer | The product may have formed a salt that is water-soluble. | Adjust the pH of the aqueous layer to determine if the product can be extracted at a different pH. |
Column Chromatography (Silica Gel)
| Problem | Possible Cause | Solution |
| Peak Tailing/Streaking | Strong interaction between the basic morpholine nitrogen and acidic silica gel. | Add a basic modifier like triethylamine (0.1-2%) or ammonia in methanol to the eluent.[2] |
| Compound Stuck on Column | The compound is too polar for the chosen eluent system. | Gradually increase the polarity of the eluent. Consider using a reverse-phase chromatography approach for very polar compounds.[2] |
| Low Recovery of Compound | Irreversible binding to the silica gel. | Use a deactivated silica gel (e.g., treated with a base) or switch to a less acidic stationary phase like alumina. Adding a basic modifier to the eluent can also improve recovery.[2] |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "Oils Out" | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated. | Use a lower-boiling point solvent. Use a more dilute solution and allow it to cool slowly. Try adding a co-solvent to reduce solubility.[2] |
| No Crystals Form | The solution is not supersaturated, or nucleation is slow. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[2][8] |
| Low Yield of Recovered Crystals | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
Experimental Protocols
Protocol 1: Enhanced Liquid-Liquid Extraction
This protocol describes a general procedure for the removal of morpholine from a reaction mixture using an acidic wash.
-
Solvent Evaporation: If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic morpholine will be protonated and extracted into the aqueous layer.
-
Phase Separation: Separate the aqueous layer.
-
Neutralization and Back-Extraction (Optional): If the desired product is also basic and has been extracted into the aqueous layer, neutralize the aqueous layer with a base (e.g., NaOH) and back-extract the product with an organic solvent.
-
Brine Wash: Wash the organic layer with brine to remove residual water.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is for the purification of a compound containing a morpholine moiety using flash column chromatography.
-
Eluent Selection: Using thin-layer chromatography (TLC), identify a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). Add 0.5-1% triethylamine (Et3N) to the chosen eluent to prevent peak tailing.[2] Aim for an Rf value of 0.2-0.4 for your target compound.
-
Column Packing: Pack an appropriately sized silica gel column using your chosen eluent containing Et3N.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Elute the column with the prepared mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[2]
Protocol 3: Purification via Recrystallization of a Hydrochloride Salt
This protocol is useful when the morpholine-containing product is difficult to purify directly.
-
Salt Formation: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation of the hydrochloride salt is complete.[2]
-
Crystal Collection: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.[2]
-
Solvent Selection for Recrystallization: Test the solubility of a small amount of the salt in various solvents (e.g., water, ethanol, isopropanol) to find a suitable recrystallization solvent (one in which the salt is soluble when hot but insoluble when cold).[2]
-
Recrystallization: Dissolve the salt in the minimum amount of the chosen boiling solvent. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[2]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry under vacuum.[2]
Visualizations
Caption: General workflows for the removal of morpholine byproducts.
Caption: Troubleshooting logic for chromatography issues.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 5. suprasciences.com [suprasciences.com]
- 6. glycopep.com [glycopep.com]
- 7. Scavenger resin - Wikipedia [en.wikipedia.org]
- 8. amherst.edu [amherst.edu]
preventing hydrolysis of Morpholine, 4-(1-cyclopenten-1-yl)- during workup
Welcome to the technical support center for Morpholine, 4-(1-cyclopenten-1-yl)-. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing its hydrolysis during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is Morpholine, 4-(1-cyclopenten-1-yl)- and why is it sensitive to hydrolysis?
Morpholine, 4-(1-cyclopenten-1-yl)- is an enamine, a class of organic compounds characterized by a nitrogen atom attached to a double bond. Enamines are susceptible to hydrolysis, especially under acidic conditions, which reverts them to their parent ketone (cyclopentanone) and secondary amine (morpholine).[1][2] This occurs because the double bond can be protonated, initiating a reaction with water.[3][4]
Q2: Under what specific conditions is hydrolysis of Morpholine, 4-(1-cyclopenten-1-yl)- most likely to occur?
Hydrolysis is most rapid in the presence of aqueous acid.[1][5] Even mild acids can catalyze this reaction. The rate of hydrolysis is significantly influenced by the pH of the solution.
Q3: Are there any general precautions I should take during the workup of this enamine?
Yes. The key is to maintain anhydrous and non-acidic conditions throughout the workup process.[6] Avoid contact with water and acidic reagents unless a specific, controlled hydrolysis is intended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of enamine after aqueous workup. | Hydrolysis due to acidic conditions or prolonged contact with water. | Avoid aqueous workups if possible. If an aqueous wash is necessary, use a saturated sodium bicarbonate or brine solution to maintain basic or neutral pH. Minimize the contact time between the organic layer and the aqueous phase. |
| Presence of cyclopentanone in the final product. | Incomplete reaction or hydrolysis of the enamine during purification. | Ensure the initial enamine formation reaction goes to completion. During workup and purification (e.g., chromatography), use solvents that have been dried over a suitable drying agent and consider adding a small amount of a non-nucleophilic base (e.g., triethylamine) to the solvent system to neutralize any trace acidity. |
| Product degradation during solvent removal. | Residual acid in the crude product mixture. | Before concentrating the organic solution, wash with a saturated solution of a mild base like sodium bicarbonate, followed by a brine wash to remove excess water. Dry the organic layer thoroughly with an anhydrous drying agent such as sodium sulfate or magnesium sulfate. |
| Difficulty separating the enamine from starting materials. | Similar polarities of the enamine and starting materials. | Utilize column chromatography with a non-polar eluent system. Consider adding a small percentage of triethylamine to the eluent to prevent streaking and decomposition on the silica gel, which can be slightly acidic. |
Experimental Protocols
Protocol 1: Non-Aqueous Workup for Isolation of Morpholine, 4-(1-cyclopenten-1-yl)-
This protocol is designed to minimize the risk of hydrolysis by avoiding contact with water.
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Filtration: If the reaction mixture contains solid byproducts (e.g., salts), dilute with a dry, non-polar organic solvent (e.g., diethyl ether or dichloromethane) and filter the mixture through a pad of celite or a sintered glass funnel.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on neutral or basic alumina. If using silica gel, it should be pre-treated with a solution of triethylamine in the eluent.
Protocol 2: Modified Aqueous Workup (for cases where an aqueous wash is unavoidable)
This protocol aims to control the pH and minimize water contact.
-
Quenching: Cool the reaction mixture and dilute with a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).
-
Basic Wash: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acid. Perform this step quickly to minimize contact time.
-
Brine Wash: Subsequently, wash the organic layer with a saturated aqueous brine solution. This helps to remove the bulk of the water from the organic phase.
-
Drying: Dry the organic layer over a generous amount of an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure. Proceed with purification as described in Protocol 1.
Data Summary
pH Stability of Enamines
| pH Range | Relative Rate of Hydrolysis | Comments |
| < 4 | Very Rapid | Acid-catalyzed hydrolysis is the dominant reaction.[7] |
| 4 - 6 | Moderate | The rate of hydrolysis is significant, especially with prolonged exposure.[5] |
| 7 | Slow | Hydrolysis still occurs but at a much-reduced rate. |
| > 8 | Very Slow | Enamines are generally more stable under basic conditions. |
This table provides a qualitative summary based on general enamine chemistry.
Visualizations
Hydrolysis Pathway of Morpholine, 4-(1-cyclopenten-1-yl)-
Caption: Acid-Catalyzed Hydrolysis of an Enamine
Recommended Non-Aqueous Workup Workflow
Caption: Recommended Non-Aqueous Workup
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
Validation & Comparative
Confirming the Structure of Morpholine, 4-(1-cyclopenten-1-yl)- by Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic methods used to confirm the structure of Morpholine, 4-(1-cyclopenten-1-yl)-. Below, we present a detailed analysis of expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for acquiring this data.
Structural Confirmation: A Multi-Faceted Approach
The structural elucidation of a molecule like Morpholine, 4-(1-cyclopenten-1-yl)- (Figure 1), relies on the synergistic interpretation of data from various spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and connectivity of the atoms.
Figure 1. Chemical Structure of Morpholine, 4-(1-cyclopenten-1-yl)-
A Comparative Guide to Morpholine, 4-(1-cyclopenten-1-yl)- and Other Cyclopentanone Enamines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Enamines are versatile intermediates in organic synthesis, serving as powerful nucleophiles for the formation of carbon-carbon bonds. Their application, particularly in the alkylation and acylation of ketones and aldehydes, known as the Stork Enamine Alkylation, offers a milder alternative to traditional enolate chemistry. The choice of the secondary amine used to form the enamine is crucial as it significantly influences the enamine's reactivity, stability, and stereoselectivity of the subsequent reaction. This guide provides a detailed comparison of Morpholine, 4-(1-cyclopenten-1-yl)- with its commonly used counterparts derived from pyrrolidine and piperidine.
Chemical Properties and Reactivity Overview
The reactivity of an enamine is primarily dictated by the electronic and steric properties of the parent secondary amine. The general reactivity trend for enamines derived from cyclic secondary amines is:
Pyrrolidine > Piperidine > Morpholine
This trend is attributed to a combination of factors. Pyrrolidine enamines are the most reactive due to the optimal geometry of the five-membered ring, which allows for better overlap between the nitrogen lone pair and the double bond's π-system. This increased electron donation enhances the nucleophilicity of the β-carbon. In contrast, the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring reduces the electron density on the nitrogen, making its lone pair less available for donation and thus rendering the enamine less nucleophilic. Piperidine enamines exhibit intermediate reactivity.
Quantitative Data Comparison
| Secondary Amine | Enamine Product | Alkylating Agent | Solvent | Yield of 2-methylcyclohexanone |
| Pyrrolidine | 1-(1-Cyclohexen-1-yl)pyrrolidine | Methyl Iodide | Benzene | 75-80% |
| Piperidine | 1-(1-Cyclohexen-1-yl)piperidine | Methyl Iodide | Benzene | 60-65% |
| Morpholine | 4-(1-Cyclohexen-1-yl)morpholine | Methyl Iodide | Benzene | 50-55% |
Data adapted from early studies on Stork Enamine Alkylation. Yields are approximate and for illustrative purposes.
Kinetic studies on the rate of enamine formation also highlight the differences between these secondary amines. For instance, the rate of formation of cyclohexanone enamines was found to be significantly faster with pyrrolidine compared to morpholine and piperidine.
Experimental Protocols
Detailed methodologies for the synthesis of the respective enamines from cyclopentanone and a subsequent representative alkylation reaction with benzyl bromide are provided below. These protocols are compiled from established procedures and are presented to be comparable.
Synthesis and Alkylation of Morpholine, 4-(1-cyclopenten-1-yl)-
a) Synthesis of Morpholine, 4-(1-cyclopenten-1-yl)-
-
Materials: Cyclopentanone, Morpholine, p-Toluenesulfonic acid monohydrate, Toluene.
-
Procedure:
-
A mixture of cyclopentanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene is heated to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
The reaction is monitored by TLC or GC until the cyclopentanone is consumed.
-
The reaction mixture is cooled, and the toluene is removed under reduced pressure.
-
The crude enamine is purified by vacuum distillation to yield Morpholine, 4-(1-cyclopenten-1-yl)- as a colorless to pale yellow oil.
-
b) Alkylation with Benzyl Bromide
-
Materials: Morpholine, 4-(1-cyclopenten-1-yl)-, Benzyl bromide, Acetonitrile (anhydrous).
-
Procedure:
-
To a solution of Morpholine, 4-(1-cyclopenten-1-yl)- (1.0 eq) in anhydrous acetonitrile, benzyl bromide (1.1 eq) is added dropwise at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is quenched with water.
-
The resulting iminium salt is hydrolyzed by adding 1 M HCl and stirring for 1-2 hours.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 2-(phenylmethyl)cyclopentanone, is purified by column chromatography.
-
Synthesis and Alkylation of 1-(1-Cyclopenten-1-yl)pyrrolidine
a) Synthesis of 1-(1-Cyclopenten-1-yl)pyrrolidine
-
Materials: Cyclopentanone, Pyrrolidine, p-Toluenesulfonic acid monohydrate, Toluene.
-
Procedure:
-
A mixture of cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene is heated to reflux with a Dean-Stark apparatus.
-
The reaction is monitored by TLC or GC. Due to the higher reactivity of pyrrolidine, the reaction time is generally shorter than with morpholine.
-
Work-up and purification are performed as described for the morpholine enamine to yield 1-(1-Cyclopenten-1-yl)pyrrolidine.
-
b) Alkylation with Benzyl Bromide
-
Materials: 1-(1-Cyclopenten-1-yl)pyrrolidine, Benzyl bromide, Acetonitrile (anhydrous).
-
Procedure:
-
The procedure is analogous to the alkylation of the morpholine enamine, using 1-(1-Cyclopenten-1-yl)pyrrolidine as the starting material.
-
Due to the higher nucleophilicity of the pyrrolidine enamine, the reaction is typically faster.
-
Hydrolysis and purification are carried out as described above to yield 2-(phenylmethyl)cyclopentanone.
-
Synthesis and Alkylation of 1-(1-Cyclopenten-1-yl)piperidine
a) Synthesis of 1-(1-Cyclopenten-1-yl)piperidine
-
Materials: Cyclopentanone, Piperidine, p-Toluenesulfonic acid monohydrate, Toluene.
-
Procedure:
-
A mixture of cyclopentanone (1.0 eq), piperidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene is heated to reflux with a Dean-Stark apparatus.
-
The reaction is monitored until completion.
-
Work-up and purification are performed as described for the morpholine enamine to yield 1-(1-Cyclopenten-1-yl)piperidine.
-
b) Alkylation with Benzyl Bromide
-
Materials: 1-(1-Cyclopenten-1-yl)piperidine, Benzyl bromide, Acetonitrile (anhydrous).
-
Procedure:
-
The procedure is analogous to the alkylation of the morpholine enamine, using 1-(1-Cyclopenten-1-yl)piperidine as the starting material.
-
The reaction rate is expected to be intermediate between that of the pyrrolidine and morpholine enamines.
-
Hydrolysis and purification are carried out as described above to yield 2-(phenylmethyl)cyclopentanone.
-
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps in enamine formation and the subsequent Stork enamine alkylation.
Caption: General workflow for the formation of an enamine from cyclopentanone.
Caption: Signaling pathway for the Stork enamine alkylation.
Conclusion
The choice between Morpholine, 4-(1-cyclopenten-1-yl)- and other enamines for a specific synthetic application depends on the desired balance between reactivity and stability.
-
Morpholine, 4-(1-cyclopenten-1-yl)- is the least reactive of the three enamines discussed. This lower reactivity can be advantageous in preventing undesired side reactions and can sometimes lead to higher selectivity. Its stability also makes it easier to handle and store.
-
1-(1-Cyclopenten-1-yl)pyrrolidine is the most reactive enamine, leading to faster reaction rates and often higher yields in a shorter time. However, its high reactivity can sometimes result in side reactions, such as polyalkylation, if the reaction conditions are not carefully controlled.
-
1-(1-Cyclopenten-1-yl)piperidine offers a compromise in reactivity between the morpholine and pyrrolidine enamines, providing a good balance for many applications.
For drug development professionals, the selection of an enamine can have significant implications for process development and scale-up, where factors like reaction time, yield, and purity are critical. The milder reactivity of morpholine enamines might be preferable in the synthesis of complex molecules with multiple functional groups, where chemoselectivity is a primary concern. Conversely, for simpler, more robust substrates, the higher reactivity of pyrrolidine enamines could be exploited to improve process efficiency. Ultimately, the optimal choice will be determined by empirical evaluation for each specific transformation.
Reactivity of Pyrrolidine vs. Morpholine Enamines of Cyclopentanone: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of enamine reactivity is crucial for the efficient synthesis of target molecules. This guide provides an objective comparison of the reactivity of pyrrolidine and morpholine enamines derived from cyclopentanone, supported by established chemical principles and representative experimental protocols.
The Stork enamine synthesis is a cornerstone of modern organic chemistry, offering a mild and selective method for the α-alkylation and α-acylation of carbonyl compounds.[1][2][3] The choice of the secondary amine used to form the enamine intermediate significantly influences the nucleophilicity and, consequently, the reactivity of the enamine. This guide focuses on two commonly used cyclic secondary amines: pyrrolidine and morpholine.
Executive Summary
Pyrrolidine enamines of cyclopentanone are generally more reactive than their morpholine counterparts. This heightened reactivity is attributed to a combination of electronic and steric factors that enhance the nucleophilicity of the α-carbon. While direct quantitative comparisons in the literature under identical conditions are scarce, the underlying principles and qualitative observations consistently point to the superiority of pyrrolidine for promoting rapid and efficient alkylation and acylation reactions.
Theoretical Basis for Reactivity Differences
The difference in reactivity between pyrrolidine and morpholine enamines stems from the electronic and conformational properties of the respective amine moieties.
-
Electronic Effects: Pyrrolidine, a five-membered saturated heterocycle, possesses a nitrogen atom whose lone pair of electrons has a higher degree of p-character. This leads to more effective orbital overlap with the π-system of the enamine double bond, increasing the electron density on the α-carbon and enhancing its nucleophilicity.[4] Conversely, the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring reduces the electron-donating ability of the nitrogen atom. This decreases the electron density at the α-carbon, rendering the morpholine enamine less nucleophilic.[4]
-
Steric and Conformational Effects: The five-membered ring of pyrrolidine is more planar than the six-membered chair conformation of morpholine. This planarity in the pyrrolidine enamine facilitates better conjugation between the nitrogen lone pair and the double bond, further enhancing its reactivity. The more pronounced pyramidal geometry at the nitrogen in morpholine enamines can hinder this conjugation, leading to reduced reactivity.[4]
Experimental Protocols
The following are representative protocols for the formation of cyclopentanone enamines and their subsequent alkylation. These protocols are based on established procedures and can be adapted for specific research needs.
Protocol 1: Formation of 1-(Cyclopent-1-en-1-yl)pyrrolidine
Materials:
-
Cyclopentanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
Procedure:
-
A solution of cyclopentanone (1.0 eq), pyrrolidine (1.5 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap.
-
The mixture is heated to reflux, and the azeotropic removal of water is monitored.
-
The reaction is typically complete within 4-6 hours, as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude enamine is purified by vacuum distillation to yield 1-(cyclopent-1-en-1-yl)pyrrolidine.
Protocol 2: Formation of 4-(Cyclopent-1-en-1-yl)morpholine
Materials:
-
Cyclopentanone
-
Morpholine
-
p-Toluenesulfonic acid (catalyst)
-
Benzene or Toluene (solvent)
-
Dean-Stark apparatus
Procedure:
-
A solution of cyclopentanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in benzene or toluene is prepared in a round-bottom flask fitted with a Dean-Stark trap.[5][6]
-
The mixture is heated to reflux to azeotropically remove the water formed during the reaction.[5][6]
-
The reaction time can be longer compared to pyrrolidine, potentially up to 12 hours.[5]
-
After cooling, the solvent is evaporated, and the resulting crude morpholine enamine is purified by vacuum distillation.[5]
Protocol 3: Alkylation of Cyclopentanone Enamines
Materials:
-
Cyclopentanone enamine (pyrrolidine or morpholine derived)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous solvent (e.g., dioxane, benzene, THF)
-
Aqueous HCl
Procedure:
-
The cyclopentanone enamine (1.0 eq) is dissolved in an anhydrous solvent under an inert atmosphere.
-
The alkyl halide (1.5 eq) is added dropwise at room temperature or 0 °C, depending on the reactivity of the electrophile.[7]
-
The reaction mixture is stirred for a period ranging from a few hours to overnight, depending on the enamine's reactivity.
-
After the reaction is complete, the resulting iminium salt is hydrolyzed by the addition of aqueous HCl.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated to yield the α-alkylated cyclopentanone.
Comparative Performance Data
The following table summarizes the expected qualitative differences in performance based on established chemical principles.
| Parameter | 1-(Cyclopent-1-en-1-yl)pyrrolidine | 4-(Cyclopent-1-en-1-yl)morpholine |
| Nucleophilicity | Higher | Lower |
| Rate of Formation | Faster | Slower |
| Alkylation Rate | Faster | Slower |
| Reaction Yields | Generally Higher | Generally Lower |
| Side Reactions | Less prone to N-alkylation | More prone to N-alkylation |
Visualizing the Reaction Pathways
The following diagrams illustrate the key steps in Stork enamine synthesis and the structural differences that lead to the observed reactivity contrast.
References
- 1. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 3. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Purity Validation of Morpholine, 4-(1-cyclopenten-1-yl)- by GC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount for the validity of experimental results and the safety of potential therapeutics. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of Morpholine, 4-(1-cyclopenten-1-yl)- purity, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in the laboratory.
Introduction to Purity Analysis
Morpholine, 4-(1-cyclopenten-1-yl)-, a derivative of morpholine, is a valuable building block in medicinal chemistry.[1] The purity of such compounds is critical, as impurities can lead to erroneous biological data and potential toxicity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.[2][3] However, due to the polar nature of morpholine and its derivatives, direct analysis by GC-MS can be challenging.[2] A common strategy to overcome this is derivatization, which converts the analyte into a more volatile and thermally stable compound.[4][5]
GC-MS Method with Derivatization: A Detailed Protocol
A robust and validated method for the analysis of morpholine derivatives involves derivatization to N-nitrosomorpholine followed by GC-MS analysis.[4][5][6] While this protocol is established for morpholine, it serves as a strong starting point for the analysis of Morpholine, 4-(1-cyclopenten-1-yl)-, with the understanding that method validation for this specific analyte is essential.
Experimental Protocol
1. Sample Preparation:
-
Dissolve a precisely weighed amount of Morpholine, 4-(1-cyclopenten-1-yl)- in a suitable solvent (e.g., purified water or an organic solvent compatible with the derivatization reaction).[1]
-
For solid samples, ensure complete dissolution.[1]
-
If necessary, centrifuge and filter the sample through a 0.22 µm membrane filter to remove any particulate matter.[1]
2. Derivatization to N-Nitroso Derivative:
-
In a reaction vial, take a known volume of the sample solution.
-
Acidify the sample by adding hydrochloric acid (e.g., 6 M HCl).[7]
-
Add a saturated solution of sodium nitrite (NaNO₂) and vortex the mixture.[1][4] This reaction converts the secondary amine group of the morpholine moiety into an N-nitrosamine.
-
Heat the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 5 minutes) to ensure complete derivatization.[1][4]
-
Cool the reaction mixture to room temperature.[1]
3. Extraction:
-
Add an appropriate organic solvent, such as dichloromethane, to the reaction mixture to extract the newly formed, less polar derivative.[4]
-
Vortex vigorously to ensure efficient extraction and allow the layers to separate.[1]
-
Carefully transfer the organic layer containing the derivatized analyte for GC-MS analysis.
4. GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the organic extract into the GC-MS system.[2]
-
Gas Chromatograph (GC) Conditions:
-
Inlet Temperature: 250°C[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivative from other components.[1][2]
-
Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a temperature ramp to a final temperature of approximately 250°C.[2][4]
-
-
Mass Spectrometer (MS) Conditions:
Performance Data and Comparison with Alternatives
The following table summarizes the typical performance of the GC-MS method with derivatization for morpholine analysis, which can be considered indicative for its derivatives, and compares it with other analytical techniques.
| Parameter | GC-MS (with Derivatization) | HPLC-UV | LC-MS/MS |
| Analyte Suitability | Volatile & Semi-volatile compounds (after derivatization) | Non-volatile & Thermally labile compounds | Wide range of compounds, including polar and non-polar |
| Linearity (r²) | > 0.999[2] | Typically > 0.99 | > 0.99[8] |
| Limit of Detection (LOD) | 1.3 - 7.3 µg/kg[2][4] | Analyte dependent, generally higher than MS methods | 0.001 - 2 µg/kg[8] |
| Limit of Quantification (LOQ) | 4.1 - 24.4 µg/kg[2][4] | Analyte dependent, generally higher than MS methods | 0.01 - 5 µg/kg[8] |
| Precision (%RSD) | 1.4% - 9.4%[2] | < 2% | < 15% |
| Accuracy (% Recovery) | 88.6% - 109.0%[2][4] | 98 - 102% | 78.4 - 120%[8] |
High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile or thermally sensitive impurities that are not amenable to GC.[3][9] HPLC coupled with a UV detector is a robust technique for routine purity assessments. For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice, capable of detecting and quantifying trace-level impurities without the need for derivatization.[8][10]
Visualizing the Workflow and Rationale
To better understand the analytical process, the following diagrams illustrate the experimental workflow and the logic behind the derivatization step.
Experimental workflow for GC-MS analysis.
Logic of the derivatization step for GC-MS analysis.
Biological Significance and the Importance of Purity
Morpholine derivatives are of significant interest in drug discovery, with some acting as inhibitors of critical signaling pathways like the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is often dysregulated in cancer.[1] The presence of impurities could not only affect the potency and selectivity of the compound but also introduce confounding variables in biological assays, underscoring the necessity of rigorous purity validation.
Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.
Conclusion
The purity validation of Morpholine, 4-(1-cyclopenten-1-yl)- can be effectively achieved using GC-MS following a derivatization step. This method provides excellent sensitivity and specificity. While alternative techniques like HPLC and LC-MS/MS offer advantages for certain types of impurities, the GC-MS approach is a well-documented and robust starting point. The choice of the most suitable analytical method will ultimately depend on the specific requirements of the analysis, including the nature of expected impurities, the required level of sensitivity, and the available instrumentation. For all methods, thorough validation according to ICH guidelines is crucial for ensuring data quality and reliability in a research and drug development setting.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for Enamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enamines is a cornerstone of modern organic chemistry, providing access to a wide array of valuable intermediates in pharmaceutical and natural product synthesis. The catalytic asymmetric formation of enamines has been a particular focus, with a diverse range of catalysts developed to achieve high efficiency and stereocontrol. This guide provides a comparative overview of the major classes of catalysts employed for enamine synthesis—organocatalysts, transition metal catalysts, and biocatalysts—supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Data Presentation: A Comparative Analysis of Catalyst Performance
The following table summarizes the performance of representative catalysts in the asymmetric Michael addition of propanal to nitrostyrene, a benchmark reaction in enamine catalysis. This allows for a direct comparison of their efficacy under optimized conditions.
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr | Reference |
| (S)-Proline | Organocatalyst | 20 | CHCl₃ | 24 | 72 | 20 | 71:29 | --INVALID-LINK-- |
| (S)-Diphenylprolinol silyl ether | Organocatalyst | 20 | Toluene | 1 | 82 | 99 | 95:5 | --INVALID-LINK-- |
| Pd(OAc)₂ / Chiral Phosphoric Acid | Transition Metal / Organocatalyst | 5 (Pd), 10 (acid) | Toluene | 48 | High | 92 | - | --INVALID-LINK-- |
| Imine Reductase (engineered) | Biocatalyst | Whole cells | Buffer | 24 | High | >99 | - | --INVALID-LINK-- |
Note: The data presented is for a specific, representative reaction. Catalyst performance can vary significantly with substrate scope and reaction conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the general procedures followed for each catalyst class.
Organocatalyzed Michael Addition using (S)-Diphenylprolinol Silyl Ether
This protocol is adapted from the work of Hayashi et al. for the asymmetric Michael reaction between aldehydes and nitroalkenes.[1]
Materials:
-
(S)-Diphenylprolinol silyl ether (catalyst)
-
Propanal (Michael donor)
-
trans-β-Nitrostyrene (Michael acceptor)
-
Toluene (solvent)
-
Ethyl acetate (for workup)
-
Silica gel (for chromatography)
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.5 mmol) in toluene (2.0 mL) at room temperature, add (S)-diphenylprolinol silyl ether (0.1 mmol, 20 mol%).
-
Add propanal (1.5 mmol, 3.0 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Combined Transition Metal and Organocatalyzed α-Allylic Alkylation
This protocol describes a general procedure for the synergistic catalysis involving a palladium complex and a chiral amine for the α-allylic alkylation of aldehydes.[2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (pre-catalyst)
-
Triphenylphosphine (ligand)
-
Chiral primary or secondary amine (e.g., a derivative of proline)
-
Aldehyde (substrate)
-
Allylic acetate (electrophile)
-
1,4-Dioxane (solvent)
-
Saturated aqueous ammonium chloride (for quenching)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ (5 mol%) and triphenylphosphine (20 mol%) in 1,4-dioxane.
-
Add the chiral amine catalyst (20 mol%) to the solution.
-
Add the aldehyde (1.0 mmol) and the allylic acetate (1.2 mmol) to the reaction mixture.
-
Stir the mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the reaction by TLC or Gas Chromatography (GC).
-
After the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
-
Analyze the product for yield and enantioselectivity (chiral HPLC or GC).
Biocatalytic Reductive Amination using an Imine Reductase
This protocol outlines a typical procedure for the asymmetric synthesis of a chiral amine from a ketone using an imine reductase (IRED) and a cofactor regeneration system.
Materials:
-
Lyophilized whole cells containing the overexpressed imine reductase
-
Ketone substrate
-
Amine donor (e.g., isopropylamine)
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or a recycling system (e.g., glucose/glucose dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.0)
-
Methyl tert-butyl ether (MTBE) for extraction
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of the potassium phosphate buffer.
-
Add the ketone substrate (e.g., 50 mM final concentration) and the amine donor.
-
If using a cofactor regeneration system, add glucose and glucose dehydrogenase.
-
Add NADPH to a final concentration of approximately 1 mM.
-
Initiate the reaction by adding the lyophilized whole cells containing the IRED.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the conversion of the ketone and the formation of the amine product by HPLC or GC.
-
Once the reaction has reached completion, extract the product by adding MTBE.
-
Separate the organic phase, dry it over a drying agent, and concentrate to obtain the chiral amine.
-
Determine the enantiomeric excess of the product using chiral chromatography.
Mandatory Visualization
The following diagrams illustrate key concepts in the catalytic synthesis of enamines.
Caption: General experimental workflow for catalytic enamine synthesis.
Caption: Classification of catalysts for enamine synthesis.
References
A Comparative Guide to Ketone Alkylation: Stork Enamine Synthesis vs. Direct Enolate Alkylation
For researchers, scientists, and professionals in drug development, the efficient and selective formation of carbon-carbon bonds at the α-position of ketones is a cornerstone of molecular construction. The Stork enamine alkylation and direct enolate alkylation represent two primary strategies to achieve this transformation. This guide provides a comprehensive comparison of these methods, supported by a detailed protocol for the kinetic analysis of the reaction between 4-(1-cyclopentenyl)morpholine and alkyl halides, a classic example of the Stork enamine pathway.
Performance Comparison: Stork Enamine Alkylation vs. Direct Enolate Alkylation
The choice between Stork enamine alkylation and direct enolate alkylation hinges on factors such as desired regioselectivity, substrate tolerance, and reaction conditions. While direct alkylation is a more traditional approach, the Stork method offers significant advantages in terms of milder conditions and selectivity.
| Feature | Stork Enamine Alkylation | Direct Enolate Alkylation |
| Reaction Conditions | Mild, neutral or slightly acidic conditions for enamine formation and alkylation.[1][2] | Requires strong, non-nucleophilic bases (e.g., LDA, NaH).[3] |
| Regioselectivity | Alkylation typically occurs at the less substituted α-carbon, as the less substituted enamine is thermodynamically favored. | Can be controlled to yield either the kinetic or thermodynamic enolate, allowing for alkylation at either the less or more substituted α-carbon, respectively. |
| Selectivity | Primarily results in mono-alkylation due to the decreased reactivity of the alkylated product.[1][2] | Prone to polyalkylation, as the mono-alkylated product can be further deprotonated and alkylated.[1] |
| Substrate Scope | Broad, tolerates a wide range of functional groups that are sensitive to strongly basic conditions.[1] | Limited by the presence of base-sensitive functional groups in the substrate. |
| Alkylating Agents | Most effective with reactive alkyl halides such as allylic, benzylic, and primary iodides and bromides.[4][5] Less reactive halides may give lower yields.[5] | A broad range of primary and some secondary alkyl halides can be used. |
Kinetic Analysis of the Reaction between 4-(1-Cyclopentenyl)morpholine and Alkyl Halides
To date, a detailed kinetic analysis of the reaction between 4-(1-cyclopentenyl)morpholine and various alkyl halides under thermal conditions is not extensively reported in the literature. The following sections outline a proposed experimental protocol to elucidate the reaction kinetics, providing a framework for researchers to conduct such studies.
Proposed Kinetic Data Summary
The following tables are templates for the presentation of kinetic data that would be obtained from the experimental protocol described below.
Table 1: Pseudo-First-Order Rate Constants for the Alkylation with Varying Alkyl Halides
| Alkyl Halide | Leaving Group | k_obs (s⁻¹) at [Alkyl Halide] = 0.1 M |
| Allyl Bromide | Br | (Hypothetical Data) |
| Benzyl Bromide | Br | (Hypothetical Data) |
| Methyl Iodide | I | (Hypothetical Data) |
| Ethyl Bromide | Br | (Hypothetical Data) |
Table 2: Second-Order Rate Constants for the Reaction with Allyl Bromide
| Temperature (°C) | [Enamine]₀ (M) | [Allyl Bromide]₀ (M) | k₂ (M⁻¹s⁻¹) |
| 25 | 0.01 | 0.1 | (Hypothetical Data) |
| 35 | 0.01 | 0.1 | (Hypothetical Data) |
| 45 | 0.01 | 0.1 | (Hypothetical Data) |
Experimental Protocols
Materials and Methods
Materials: 4-(1-cyclopentenyl)morpholine (freshly prepared and distilled), a selection of alkyl halides (allyl bromide, benzyl bromide, methyl iodide, ethyl bromide, all freshly distilled), spectrophotometric grade acetonitrile, and an internal standard (e.g., durene).
Instrumentation: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder, an NMR spectrometer, and standard laboratory glassware.
Procedure for Kinetic Measurements (UV-Vis Spectroscopy):
-
Preparation of Stock Solutions: Prepare stock solutions of 4-(1-cyclopentenyl)morpholine and each alkyl halide in acetonitrile of known concentrations.
-
Kinetic Runs:
-
For pseudo-first-order conditions, the concentration of the alkyl halide should be at least 10-fold greater than the concentration of the enamine.
-
Equilibrate the enamine solution in a quartz cuvette to the desired temperature in the spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of the alkyl halide stock solution into the cuvette and mix rapidly.
-
Monitor the reaction by recording the change in absorbance at a wavelength where the enamine absorbs and the product does not (the disappearance of the enamine double bond can be followed). The wavelength of maximum absorbance (λ_max) for the enamine should be determined prior to the kinetic runs.
-
Record the absorbance over time until the reaction is complete.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay function: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t).
-
The second-order rate constant (k₂) can be determined from the slope of a plot of k_obs versus the concentration of the alkyl halide.
-
Procedure for Product Analysis (NMR Spectroscopy):
-
At the end of each kinetic run, quench the reaction and isolate the product.
-
Analyze the product mixture by ¹H NMR spectroscopy to confirm the structure of the alkylated ketone (after hydrolysis of the iminium salt intermediate) and to check for any side products. The hydrolysis can be achieved by adding a dilute aqueous acid to the reaction mixture.
Visualizing the Process
Stork Enamine Alkylation Pathway
Caption: The three key stages of the Stork enamine alkylation.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of enamine alkylation.
References
Assessing Stereoselectivity: A Comparative Guide to Reactions Involving Chiral Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral morpholine derivatives have emerged as a valuable scaffold in asymmetric synthesis, acting as catalysts, auxiliaries, or key structural motifs in a variety of stereoselective transformations. This guide provides a comparative analysis of the performance of chiral morpholine derivatives in several key reactions, supported by experimental data and detailed protocols. We also present a comparison with alternative catalytic systems to provide a broader context for researchers selecting their synthetic strategies.
Section 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
The Michael addition of aldehydes to nitroolefins is a powerful C-C bond-forming reaction for the synthesis of valuable chiral building blocks. Chiral β-morpholine amino acids have been shown to be effective organocatalysts for this transformation.
Performance Comparison of Chiral β-Morpholine Amino Acid Catalysts
A recent study investigated a series of novel β-morpholine amino acid organocatalysts (I-IV) in the 1,4-addition of aldehydes to nitroolefins.[1][2] The results highlight the impact of the catalyst's stereochemistry and substitution pattern on the reaction's stereochemical outcome. Despite the generally lower reactivity of morpholine-enamines compared to their pyrrolidine counterparts, these catalysts demonstrated high efficiency.[1][2]
| Catalyst | Aldehyde | Nitroolefin | Yield (%) | d.e. (%) | e.e. (%) |
| I | Propanal | trans-β-nitrostyrene | 95 | 95 | 92 |
| I | Isovaleraldehyde | trans-β-nitrostyrene | 80 | 99 | 99 |
| II | Propanal | trans-β-nitrostyrene | 90 | 90 | 85 |
| III | Propanal | trans-β-nitrostyrene | 85 | 88 | 80 |
| IV | Propanal | trans-β-nitrostyrene | 88 | 92 | 88 |
Table 1: Performance of β-morpholine amino acid catalysts in the Michael addition. Data sourced from Frontiers in Chemistry, 2023.[1][2]
Comparison with Alternative Organocatalysts
For the asymmetric Michael addition of aldehydes to nitroolefins, other classes of organocatalysts are widely used. The table below provides a comparison of the performance of a chiral morpholine-based catalyst with other prominent organocatalysts.
| Catalyst Type | Catalyst Example | Yield (%) | d.e. (%) | e.e. (%) | Reference |
| β-Morpholine Amino Acid | Catalyst I | 95 | 95 | 92 | [1][2] |
| Diarylprolinol Silyl Ether | (S)-Diphenylprolinol silyl ether | >95 | >95:5 | >97 | [3] |
| Primary Amine-Thiourea | Quinine-derived | 80-96 | N/A | 90-98 |
Table 2: Comparison of a chiral morpholine catalyst with other organocatalysts for the asymmetric Michael addition.
Experimental Protocol: Asymmetric Michael Addition using a β-Morpholine Amino Acid Catalyst[1]
-
To a solution of the nitroolefin (1.0 eq.) in the appropriate solvent, add the aldehyde (1.5 eq.).
-
Add the chiral β-morpholine amino acid catalyst (1 mol%) and N-methylmorpholine (NMM, 1 mol%).
-
Stir the reaction mixture at the specified temperature for the required time.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric excess (d.e.) by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.[2]
Section 2: Asymmetric Hydrogenation of Dehydromorpholines
The asymmetric hydrogenation of unsaturated morpholines is a direct and atom-economical method to access 2-substituted chiral morpholines, which are important intermediates for bioactive compounds.[4] A bisphosphine-rhodium catalyst bearing a large bite angle (SKP-Rh complex) has been successfully employed for this transformation.[4]
Performance of the SKP-Rh Catalyst in Asymmetric Hydrogenation
The SKP-Rh complex has demonstrated excellent performance in the asymmetric hydrogenation of a variety of 2-substituted dehydromorpholines, affording the products in quantitative yields and with high enantioselectivities.[4]
| Substrate (Substituent R) | Yield (%) | e.e. (%) |
| Phenyl | >99 | 98 |
| 4-Methoxyphenyl | >99 | 99 |
| 4-Fluorophenyl | >99 | 97 |
| 2-Thienyl | >99 | 96 |
| Cyclohexyl | >99 | 95 |
Table 3: Asymmetric hydrogenation of 2-substituted dehydromorpholines using the SKP-Rh complex. Data sourced from Chemical Science, 2021.[4]
Comparison with Other Asymmetric Hydrogenation Systems
While the direct asymmetric hydrogenation of 2-substituted dehydromorpholines is a relatively new development, a comparison can be drawn with other well-established asymmetric hydrogenation systems for different substrates.
| Catalyst System | Substrate Type | Typical e.e. (%) |
| SKP-Rh | 2-Substituted Dehydromorpholines | 95-99 |
| Ru(II)/BINAP | Allylic/Homoallylic Alcohols, Enamides | >95 |
| Rh(I)/DIPAMP | Dehydroamino Acids | >95 |
Table 4: General comparison of different asymmetric hydrogenation catalyst systems.
Experimental Protocol: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines[6]
-
In a glovebox, charge a Schlenk tube with the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral bisphosphine ligand (e.g., (R)-SKP).
-
Add anhydrous, degassed solvent (e.g., dichloromethane, DCM).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve the 2-substituted dehydromorpholine substrate in the same solvent.
-
Transfer the substrate solution to the catalyst solution.
-
Transfer the resulting mixture to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times and then pressurize to the desired pressure (e.g., 50 atm).
-
Stir the reaction at room temperature for the specified time (e.g., 24 hours).
-
After releasing the pressure, remove the solvent under reduced pressure.
-
Purify the product by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Section 3: Organocatalytic Enantioselective Chlorocycloetherification
The synthesis of chiral morpholines containing a quaternary stereocenter can be achieved through organocatalytic enantioselective halocyclization. Cinchona alkaloid-derived catalysts have proven effective for this transformation.
Performance of a Cinchona Alkaloid-Derived Catalyst
A cinchona alkaloid-derived phthalazine catalyst has been successfully used for the enantioselective chlorocycloetherification of alkenols to produce various chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities.[5]
| Substrate | Yield (%) | e.e. (%) |
| N-(2,2-diphenylpent-4-en-1-yl)-4-methylbenzenesulfonamide | 95 | 92 |
| N-(2-phenyl-2-(p-tolyl)pent-4-en-1-yl)-4-methylbenzenesulfonamide | 93 | 90 |
| N-(2-(4-chlorophenyl)-2-phenylpent-4-en-1-yl)-4-methylbenzenesulfonamide | 96 | 93 |
Table 5: Enantioselective chlorocycloetherification using a cinchona alkaloid-derived catalyst. Data sourced from Organic Chemistry Frontiers.[5]
Comparison with Other Halocyclization Methods
While direct comparisons with chiral morpholine-based catalysts for this specific reaction are limited in the literature, the performance of the cinchona alkaloid catalyst can be contextualized by the broader field of asymmetric halocyclization. Many methods rely on stoichiometric chiral reagents, making the development of catalytic versions highly desirable.
Experimental Protocol: Organocatalytic Enantioselective Chlorocycloetherification
A general protocol based on similar reactions is provided below.
-
To a solution of the alkenol substrate in a suitable solvent (e.g., toluene) at the specified temperature (e.g., -20 °C), add the cinchona alkaloid-derived catalyst (e.g., 10 mol%).
-
Add the chlorine source (e.g., N-chlorosuccinimide, NCS) portionwise.
-
Stir the reaction mixture at the same temperature until the starting material is consumed (as monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Workflow for Assessing Stereoselectivity
The following diagram illustrates a typical workflow for assessing the stereoselectivity of a reaction involving a chiral morpholine derivative.
Caption: A logical workflow for the assessment of stereoselectivity in reactions using chiral morpholine derivatives.
References
- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethz.ch [ethz.ch]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 5. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Versatility of Cyclopentanone-Derived Enamines: A Comparative Guide to Their Applications in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of synthetic intermediates is paramount. Enamines, as versatile nucleophiles, play a crucial role in modern organic synthesis, offering a milder alternative to traditional enolate chemistry. Among these, enamines derived from cyclopentanone have carved a niche for themselves, demonstrating unique reactivity and utility in the construction of complex molecular architectures. This guide provides a comprehensive comparison of the applications of cyclopentanone-derived enamines, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.
Cyclopentanone-derived enamines are valuable intermediates in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and Michael additions. Their reactivity is influenced by the nature of the secondary amine used in their formation, with pyrrolidine and morpholine being the most common choices. The five-membered ring of cyclopentanone imposes specific steric and electronic constraints that can influence the stereochemical outcome of reactions, a feature that can be exploited in asymmetric synthesis.
Performance in Key Synthetic Transformations
The efficacy of cyclopentanone-derived enamines is best illustrated through a comparative analysis of their performance in fundamental organic reactions. The following tables summarize quantitative data from various studies, offering a direct comparison with other enamine systems where available.
Table 1: Stork Enamine Alkylation
The Stork enamine reaction is a cornerstone of enamine chemistry, enabling the α-alkylation of carbonyl compounds. Cyclopentanone enamines are effective nucleophiles in this transformation.
| Ketone/Aldehyde | Secondary Amine | Alkylating Agent | Solvent | Yield (%) | Reference |
| Cyclopentanone | Pyrrolidine | Methyl Iodide | Dioxane | Moderate | |
| Cyclopentanone | Pyrrolidine | Allyl Bromide | Benzene | 75 | |
| 2,2-Diphenyl-cyclopentanone | Pyrrolidine | Methyl Iodide | Dioxane | Not specified | |
| Cyclohexanone | Pyrrolidine | Allyl Bromide | Benzene | 80 |
Experimental Protocol: Stork Enamine Alkylation of 2,2-Diphenyl-cyclopentanone
-
Enamine Formation: A solution of 2,2-diphenyl-cyclopentanone (10.0 g, 42.3 mmol), pyrrolidine (4.5 g, 63.5 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g, 1.05 mmol) in 100 mL of dry toluene is refluxed using a Dean-Stark apparatus to azeotropically remove water. The reaction is monitored by TLC until the starting ketone is consumed (typically 4-6 hours). The reaction mixture is then cooled to room temperature, and
A Comparative Guide to Analytical Methods for the Quantification of Morpholine, 4-(1-cyclopenten-1-yl)-
For Researchers, Scientists, and Drug Development Professionals
The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often involving a derivatization step to enhance analyte response and chromatographic performance.
Quantitative Data Comparison
The selection of an analytical method is often guided by performance characteristics such as sensitivity, accuracy, and precision. The following table summarizes the quantitative data for the analysis of morpholine and its derivatives using GC-MS and HPLC with derivatization. This data provides a benchmark for the expected performance of these methods when adapted for Morpholine, 4-(1-cyclopenten-1-yl)-.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | High-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization |
| Linearity (R²) | >0.999[1][2] | >0.999[2][3] |
| Limit of Detection (LOD) | 7.3 µg/L[1][2] | 0.1000 µg/mL[2][3] |
| Limit of Quantitation (LOQ) | 24.4 µg/L[1][2] | 0.3001 µg/mL[2][3] |
| Accuracy (Recovery %) | 94.3% to 109.0%[1][2] | 97.9% to 100.4%[2][3] |
| Precision (RSD %) | Intraday: 2.0%–4.4%, Interday: 3.3%–7.0%[1][2] | 0.79%[2][3] |
| Sample Throughput | Moderate | High[2] |
| Derivatization | Typically required for volatility and sensitivity[2][4] | Often required for UV chromophore[2] |
| Instrumentation Cost | High | Moderate[2] |
| Selectivity | High (with MS detection)[2] | Moderate to High (detector dependent) |
Experimental Protocols
The following are detailed experimental protocols for GC-MS and HPLC with derivatization, which can serve as a starting point for developing a validated method for Morpholine, 4-(1-cyclopenten-1-yl)-.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method involves the conversion of the analyte into a more volatile and thermally stable derivative, which is then analyzed by GC-MS. For morpholine, derivatization to N-nitrosomorpholine is a common approach.[1] A similar derivatization strategy could be explored for Morpholine, 4-(1-cyclopenten-1-yl)-.
a. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve a standard of Morpholine, 4-(1-cyclopenten-1-yl)- in a suitable solvent (e.g., methanol) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For sample analysis, dissolve the test substance in the same solvent.
-
To 2.0 mL of the sample or standard solution, add 0.5 mL of 6 M hydrochloric acid.[4]
-
Add 0.5 mL of saturated sodium nitrite solution to initiate the derivatization reaction.[4]
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
After incubation, neutralize the solution with a suitable base (e.g., 1 M NaOH).
-
Extract the derivative with an organic solvent such as dichloromethane.[1]
-
Collect the organic layer and concentrate it under a gentle stream of nitrogen if necessary.
b. GC-MS Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 200°C at 10°C/min, and held for 3 minutes.[4]
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis
High-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization
This method utilizes pre-column derivatization to introduce a chromophore into the Morpholine, 4-(1-cyclopenten-1-yl)- molecule, enabling its detection by a UV detector. A common derivatizing agent for amines is 1-Naphthyl isothiocyanate.[3]
a. Sample Preparation and Derivatization:
-
Prepare stock and standard solutions of Morpholine, 4-(1-cyclopenten-1-yl)- in a suitable diluent (e.g., acetonitrile/water mixture).
-
To a defined volume of the sample or standard, add a solution of the derivatizing agent (e.g., 1-Naphthyl isothiocyanate in acetonitrile).[3]
-
Allow the reaction to proceed at room temperature for a specified duration (e.g., 30 minutes) to ensure complete derivatization.
-
Quench the reaction if necessary and dilute the mixture to a final volume with the mobile phase.
b. HPLC-UV Conditions (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection: Wavelength to be determined based on the absorbance maximum of the derivatized analyte.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the comparison and selection of an analytical method for the quantification of a target analyte.
Caption: Workflow for Analytical Method Selection and Comparison.
Disclaimer: The provided protocols are examples and require optimization and validation for the specific analyte and sample matrix. The performance data is based on the analysis of morpholine and other derivatives and may not be directly transferable to Morpholine, 4-(1-cyclopenten-1-yl)-.
References
- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Referencing Spectral Data of 4-(1-Cyclopentenyl)morpholine
For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of the spectral data for 4-(1-cyclopentenyl)morpholine against its structural analog, 4-(1-cyclohexenyl)morpholine, and outlines a systematic workflow for cross-referencing experimental data with major public spectral databases.
Spectral Data Comparison
The following table summarizes the key spectral data for 4-(1-cyclopentenyl)morpholine and a common alternative, 4-(1-cyclohexenyl)morpholine, sourced from various public databases. This direct comparison facilitates the differentiation between these two enamines, which share significant structural similarities.
| Spectral Data | 4-(1-cyclopentenyl)morpholine | 4-(1-cyclohexenyl)morpholine | Data Source(s) |
| Molecular Formula | C₉H₁₅NO | C₁₀H₁₇NO | PubChem[1], NIST[2] |
| Molecular Weight | 153.22 g/mol | 167.25 g/mol | PubChem[1], NIST[2] |
| Mass Spec. (EI, m/z) | 153 (M+), 124, 110, 96, 83 | 167 (M+), 138, 124, 110, 96 | NIST[2][3], SpectraBase[4] |
| IR (cm⁻¹) | ~2950 (C-H), ~1640 (C=C), ~1115 (C-N) | ~2930 (C-H), ~1635 (C=C), ~1115 (C-N) | SpectraBase[5][6], NIST[2] |
| ¹H NMR (CDCl₃, δ ppm) | ~4.5 (1H, t), ~2.8 (4H, t), ~2.2 (4H, m), ~1.8 (2H, m) | ~4.6 (1H, m), ~2.7 (4H, t), ~2.1 (4H, m), ~1.6 (4H, m) | SpectraBase[4][7] |
| ¹³C NMR (CDCl₃, δ ppm) | ~140, ~100, ~67, ~50, ~32, ~23 | ~135, ~100, ~67, ~50, ~29, ~25, ~23, ~22 | SpectraBase[4] |
Experimental Protocols
To ensure the reproducibility and accuracy of spectral data, detailed experimental protocols are essential. Below are standard methodologies for acquiring the spectral data presented above.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: The sample is diluted in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean plates is recorded and automatically subtracted from the sample spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field Nuclear Magnetic Resonance spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 1 second.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Workflow for Spectral Data Cross-Referencing
The following diagram illustrates a logical workflow for researchers to follow when cross-referencing experimentally acquired spectral data with online databases. This process is crucial for verifying the identity and purity of a synthesized or purchased compound.
Caption: Workflow for spectral data acquisition and cross-referencing with online databases.
References
- 1. scribd.com [scribd.com]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. Morpholine, 4-(1-cyclohexen-1-yl)- [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
Safety Operating Guide
Personal protective equipment for handling Morpholine, 4-(1-cyclopenten-1-yl)-
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal information for handling Morpholine, 4-(1-cyclopenten-1-yl)- (CAS No. 936-52-7). Adherence to these step-by-step procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Chemical Identifier:
-
Name: Morpholine, 4-(1-cyclopenten-1-yl)-
-
Synonyms: 1-Morpholinocyclopentene, N-(1-Cyclopenten-1-yl)morpholine[1][2]
Primary Hazards:
-
Flammable liquid and vapor.[1]
-
Causes skin irritation.[1]
-
May be harmful if swallowed or inhaled, and toxic in contact with skin.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles or a full-face shield are necessary to protect against splashes and vapors.[3][5][6] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended. For prolonged or direct contact, consider double-gloving.[3] Check for impermeability before use.[7] |
| Lab Coat or Chemical-Resistant Apron | A flame-retardant lab coat or a chemical-resistant apron should be worn to protect against splashes.[3][5] | |
| Closed-Toe Shoes | Required for general laboratory safety. | |
| Respiratory Protection | Respirator | In case of inadequate ventilation or when exposure limits may be exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[3][5] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5][8]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5][9]
-
Ground and bond containers when transferring material to prevent static discharge.[2][9]
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][7][8]
-
Use only non-sparking tools.[5]
-
Wash hands thoroughly after handling.[8]
-
When using, do not eat, drink, or smoke.[5]
Storage:
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][9]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]
Disposal Plan
Waste Disposal:
-
This material and its container must be disposed of as hazardous waste.[9]
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[8][9]
-
Contaminated packaging should be handled in the same way as the substance itself.[9]
Spill Response:
-
Remove all sources of ignition.[8]
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material such as sand or earth.[9]
-
Place the absorbed material into a suitable, closed container for disposal.[9]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of Morpholine, 4-(1-cyclopenten-1-yl)-.
References
- 1. 1-Morpholinocyclopentene | C9H15NO | CID 70294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Morpholinocyclopentene(936-52-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
